BPIQ-II hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15/h1-8H,(H,18,19)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHDPIVTQKXAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274367 | |
| Record name | bpiq-ii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171179-32-1 | |
| Record name | bpiq-ii | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Intricacies of BPIQ-II Hydrochloride: A Technical Guide to its Mechanism of Action
For Immediate Release
A comprehensive analysis of available scientific literature reveals that BPIQ-II hydrochloride is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This technical guide synthesizes current knowledge on its mechanism of action, providing researchers, scientists, and drug development professionals with an in-depth understanding of its molecular interactions and cellular effects.
BPIQ-II, a linear imidazoquinazoline, demonstrates exceptional potency with a half-maximal inhibitory concentration (IC50) of 8 picomolar (pM) against EGFR. Its primary mechanism involves direct, competitive binding to the adenosine (B11128) triphosphate (ATP) binding site within the EGFR kinase domain. This competitive inhibition effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.
Core Mechanism: Competitive Inhibition of EGFR
At the molecular level, this compound's efficacy stems from its ability to occupy the ATP-binding pocket of EGFR's kinase domain. This action prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and other substrate proteins. By halting this initial phosphorylation event, BPIQ-II effectively abrogates the signal transduction pathways that are dependent on EGFR activation.
Quantitative Inhibition Data
| Compound | Target | IC50 (nM) | Assay Substrate |
| BPIQ-II | EGFR | 0.008 | Fragment of phospholipase C-γ1 |
Impact on Cellular Signaling Pathways
The inhibition of EGFR by this compound has profound effects on multiple downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways affected are the RAS/MAPK and PI3K/AKT cascades.
EGFR Signaling and Inhibition by this compound
Caption: EGFR signaling cascade and the inhibitory action of BPIQ-II.
By blocking EGFR autophosphorylation, BPIQ-II prevents the recruitment and activation of adaptor proteins such as Grb2 and Shc, which are essential for initiating the RAS/MAPK pathway. Consequently, the downstream phosphorylation of RAF, MEK, and ERK is suppressed, leading to a halt in cell cycle progression and proliferation. Similarly, the activation of the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis, is also impeded.
Experimental Protocols
The following outlines the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of BPIQ-II to inhibit the enzymatic activity of purified EGFR.
Workflow for In Vitro EGFR Kinase Assay
Caption: Generalized workflow for determining the in vitro kinase inhibitory activity of BPIQ-II.
Detailed Protocol:
-
Enzyme and Inhibitor Preparation: Purified recombinant EGFR kinase domain is diluted in kinase assay buffer. A serial dilution of this compound is prepared.
-
Reaction Setup: The EGFR enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate to allow for inhibitor binding.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a mixture containing a specific substrate (e.g., a fragment of phospholipase C-γ1) and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including enzyme-linked immunosorbent assay (ELISA) using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition at each BPIQ-II concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular EGFR Autophosphorylation Assay
This cell-based assay confirms the ability of BPIQ-II to inhibit EGFR activity within a cellular context.
Workflow for Cellular EGFR Autophosphorylation Assay
Caption: Procedure for assessing the inhibition of EGF-stimulated EGFR autophosphorylation in cells.
Detailed Protocol:
-
Cell Culture and Treatment: A suitable cell line that overexpresses EGFR (e.g., A431 human epidermoid carcinoma cells) is cultured. The cells are serum-starved to reduce basal EGFR activity and then treated with various concentrations of this compound.
-
EGF Stimulation: The cells are stimulated with a known concentration of epidermal growth factor (EGF) for a short period to induce EGFR autophosphorylation.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize the phosphorylated form of EGFR (p-EGFR) and total EGFR.
-
Analysis: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR levels to determine the extent of inhibition by BPIQ-II.
Selectivity Profile
While BPIQ-II is exceptionally potent against EGFR, a comprehensive understanding of its selectivity against a broader panel of kinases is crucial for predicting its therapeutic window and potential off-target effects. The initial findings indicate a high degree of selectivity for EGFR over other tyrosine and serine/threonine kinases. Further detailed kinase profiling studies are warranted to fully elucidate its selectivity landscape.
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. Its mechanism of action is well-defined, involving the direct blockade of EGFR autophosphorylation, which leads to the suppression of key downstream signaling pathways implicated in cancer cell proliferation and survival. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the further investigation and development of this and similar targeted therapeutic agents.
In Vitro Efficacy of BPIQ-II Hydrochloride: A Technical Guide for Cancer Researchers
Executive Summary
BPIQ-II hydrochloride, a novel synthetic quinoline (B57606) derivative, has demonstrated significant anti-cancer properties in vitro, particularly against non-small cell lung cancer (NSCLC) cell lines. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its impact on cancer cell viability, apoptosis, and cell cycle progression. The information presented herein is synthesized from peer-reviewed research and is intended to equip researchers with the necessary data and methodologies to further investigate the therapeutic potential of this compound. This document includes quantitative data on cytotoxic concentrations, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound, chemically known as 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one, is a promising anti-neoplastic agent.[1][2] Its efficacy has been primarily evaluated in non-small cell lung cancer (NSCLC) cell lines, where it has been shown to inhibit cell growth and induce programmed cell death.[1] This guide serves as a technical resource, consolidating the available in vitro data and experimental methodologies to support further research and development of this compound as a potential cancer therapeutic.
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across several NSCLC cell lines. The following tables summarize the key findings from these studies.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound on NSCLC Cell Lines
| Cell Line | p53 Status | IC50 (µM) at 24 hours | IC50 (µM) at 48 hours |
| H1299 | Null | 1.96 | 1.30 |
| A549 | Wild Type | Not specified | Not specified |
| H1437 | Mutant | Not specified | Not specified |
Data extracted from Chiu et al., 2015.[1][2]
Table 2: Induction of Apoptosis in H1299 Cells by this compound (24-hour treatment)
| BPIQ-II Concentration (µM) | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic Cells |
| 0 (Vehicle Control) | ~2% | ~1% |
| 1 | ~3% | ~2% |
| 2 | ~5% | ~3% |
| 5 | ~10% | ~8% |
| 10 | ~20% | ~15% |
Approximate values interpreted from graphical data in Chiu et al., 2015.[1]
Table 3: Disruption of Mitochondrial Membrane Potential (MMP) in H1299 Cells (24-hour treatment)
| BPIQ-II Concentration (µM) | Percentage of Cells with MMP Disruption (Δψm) |
| 0 (Vehicle Control) | 14.14 ± 0.22 |
| 1 | 17.69 ± 0.58 |
| 2 | 19.92 ± 0.13 |
| 5 | 25.06 ± 2.16 |
| 10 | 55.04 ± 1.09 |
| CCCP (50 µM, Positive Control) | 36.72 ± 0.70 |
Data presented as mean ± S.D. from Chiu et al., 2015.[3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 values of this compound.
-
Cell Seeding: Seed cancer cells (e.g., H1299, A549, H1437) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24 and 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cyclin B, CDK1, Bad, Bim, XIAP, Survivin, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects primarily through the induction of G2/M phase cell cycle arrest and mitochondrial-mediated apoptosis.[1] The following diagrams illustrate the proposed signaling pathways.
This compound-Induced Cell Cycle Arrest
This compound treatment leads to a significant decrease in the protein levels of Cyclin B and Cyclin-Dependent Kinase 1 (CDK1), key regulators of the G2/M transition, resulting in cell cycle arrest at this phase.[1]
Caption: this compound Induced G2/M Cell Cycle Arrest.
This compound-Induced Mitochondrial Apoptosis
This compound triggers the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[3] This leads to mitochondrial dysfunction and the activation of the caspase cascade. The activation of ERK may also play a role in sensitizing cancer cells to BPIQ-induced apoptosis.[4]
Caption: Mitochondrial Apoptosis Pathway Activated by BPIQ-II.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for the in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Beyond the Epidermal Growth Factor Receptor: A Technical Guide to Understanding the Full Cellular Target Profile of BPIQ-II Hydrochloride
For Immediate Release
This technical guide addresses the cellular targets of the potent tyrosine kinase inhibitor, BPIQ-II hydrochloride (also known as PD 158294). While BPIQ-II is exceptionally potent against its primary target, the Epidermal Growth Factor Receptor (EGFR), a comprehensive understanding of its interactions with other cellular kinases is crucial for its application in research and drug development. This document summarizes the current state of knowledge regarding the selectivity of BPIQ-II and outlines the methodologies required to fully elucidate its off-target profile.
Introduction to this compound
This compound is a synthetic, cell-permeable, tricyclic quinazoline-based compound. It functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] Its discovery and initial characterization were detailed in a 1996 publication by Rewcastle, G.W., et al. in the Journal of Medicinal Chemistry.[1]
The Primary Target: Epidermal Growth Factor Receptor (EGFR)
BPIQ-II is most renowned for its remarkably high potency against EGFR.
Quantitative Data on EGFR Inhibition
The primary research established a very low IC50 value for BPIQ-II against EGFR, indicating a strong inhibitory effect at picomolar concentrations.
| Target | IC50 Value (nM) | Assay Description | Reference |
| EGFR | 0.008 | Inhibition of phosphorylation of a phospholipase C-gamma-1 fragment. | Rewcastle et al., 1996[1] |
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. BPIQ-II competitively binds to the ATP-binding site in the EGFR kinase domain, thereby blocking these downstream signals.
Cellular Targets Beyond EGFR: The Uncharacterized Kinome
Despite reports describing BPIQ-II as "highly selective" for EGFR, a comprehensive, publicly available screening of this compound against a broad panel of kinases (a "kinome scan") has not been identified in the scientific literature.[3] Such an analysis is critical, as even highly selective inhibitors can possess off-target activities that may lead to unexpected biological effects or therapeutic opportunities.
The original 1996 study by Rewcastle and colleagues noted selectivity over a limited number of other kinases, but quantitative data from large-scale, modern screening platforms are not available.[1]
Methodologies for Determining Off-Target Profiles
To fully characterize the cellular targets of BPIQ-II beyond EGFR, standardized experimental protocols for kinase inhibitor profiling are necessary. These typically involve screening the compound against a large, representative panel of purified human kinases.
Experimental Protocol: Large-Panel Kinase Profiling (e.g., KINOMEscan™)
Objective: To determine the binding affinity of BPIQ-II against a comprehensive panel of human kinases.
Methodology:
-
Assay Principle: A competition-based binding assay is commonly employed. In this setup, the kinase of interest is tagged (e.g., with DNA) and is incubated with an immobilized ligand that binds to the active site.
-
Compound Incubation: BPIQ-II is added to the assay at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for the DNA tag. A low amount of bound kinase indicates strong competition by BPIQ-II.
-
Data Presentation: Results are often expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the inhibitor (e.g., with DMSO). A lower %Ctrl value signifies stronger binding of the inhibitor to the kinase.
-
Follow-up Studies: For kinases that show significant binding in the initial screen (e.g., <10% Ctrl), follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of potency.
References
The Pharmacokinetics and Pharmacodynamics of BPIQ-II Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As a member of the fused tricyclic quinazoline (B50416) class of compounds, it demonstrates significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action, in vitro efficacy, and the signaling pathways it modulates. Due to a lack of publicly available in vivo pharmacokinetic data, this guide also discusses the general pharmacokinetic profiles of similar quinazoline-based EGFR inhibitors to provide a contextual framework.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often a result of receptor overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers. Consequently, the development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has been a major focus of anti-cancer drug discovery.
This compound is a linear imidazo[4,5-g]quinazoline derivative that has emerged from structure-activity relationship (SAR) studies as a lead compound with exceptional potency and selectivity for EGFR. This document aims to consolidate the existing scientific knowledge on this compound to serve as a valuable resource for researchers in the field of oncology and drug development.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and selective inhibition of EGFR tyrosine kinase activity. By binding to the ATP pocket of the enzyme, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cancer cell growth and survival.
In Vitro Efficacy
The inhibitory activity of this compound against EGFR tyrosine kinase has been quantified in enzymatic assays. The following table summarizes the key in vitro pharmacodynamic parameter.
| Parameter | Value (nM) | Target | Assay Substrate | Reference |
| IC₅₀ | 0.008 | EGFR Tyrosine Kinase | A truncated form of phospholipase C-γ1 | [1] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
This compound exerts its cellular effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell proliferation, survival, and angiogenesis. By blocking the initial autophosphorylation step, this compound effectively shuts down these pro-oncogenic signals.
Pharmacokinetics
Disclaimer: As of the latest literature review, there is no publicly available in vivo pharmacokinetic data specifically for this compound (PD 158294). The following section provides a general overview of the expected pharmacokinetic properties of small molecule quinazoline-based EGFR inhibitors. This information is for contextual purposes only and should not be considered as specific data for this compound.
General Profile of Quinazoline-based EGFR Inhibitors
Small molecule EGFR inhibitors belonging to the quinazoline class generally exhibit the following pharmacokinetic characteristics:
-
Absorption: Most are orally bioavailable, with absorption rates varying between compounds. The presence of food can affect the rate and extent of absorption.
-
Distribution: These compounds typically have a large volume of distribution, indicating extensive distribution into tissues. They are often highly protein-bound in plasma.
-
Metabolism: Metabolism is a major route of elimination, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme for many.
-
Excretion: The metabolites and a small amount of the unchanged drug are typically excreted in the feces, with a smaller proportion eliminated in the urine.
Further preclinical and clinical studies are required to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.
Experimental Protocols
The following methodologies are based on the key study by Rewcastle et al. (1996) that first described the synthesis and in vitro evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A generalized workflow is depicted below. For the detailed synthesis scheme and reaction conditions, please refer to the original publication.
EGFR Tyrosine Kinase Inhibition Assay
The in vitro inhibitory activity of this compound against EGFR tyrosine kinase was determined using an enzymatic assay.
Experimental Workflow:
Protocol Details:
-
Enzyme and Substrate: A purified recombinant EGFR tyrosine kinase domain and a suitable substrate, such as a truncated form of phospholipase C-γ1, are used.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the EGFR enzyme, the substrate, [γ-³²P]ATP (as a phosphate (B84403) donor), and the test compound (this compound) in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., EDTA or sample buffer for electrophoresis).
-
Analysis: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Quantification: The amount of radioactivity incorporated into the substrate band is quantified using autoradiography or phosphorimaging.
-
IC₅₀ Determination: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly potent, sub-nanomolar inhibitor of EGFR tyrosine kinase in vitro. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. While detailed in vivo pharmacokinetic data for this compound is not currently available in the public domain, its chemical structure as a quinazoline derivative suggests that it may share some general pharmacokinetic properties with other clinically evaluated EGFR inhibitors of the same class. The information compiled in this technical guide provides a solid foundation for further preclinical and translational research into the therapeutic potential of this compound. Future studies are warranted to elucidate its in vivo efficacy, safety profile, and comprehensive pharmacokinetic characteristics.
References
Unraveling the Potent EGFR Inhibition by BPIQ-II Hydrochloride: A Structural and Mechanistic Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BPIQ-II hydrochloride, a highly potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the core principles of its inhibitory action, detailed experimental methodologies, and the signaling pathways it modulates.
Executive Summary
This compound, a linear imidazo[4,5-g]quinazoline derivative, stands out as a picomolar inhibitor of EGFR tyrosine kinase, a key player in cell proliferation and survival, and a validated target in oncology.[1] This guide dissects the critical structural features that govern its remarkable potency and selectivity. By examining the SAR of a series of fused tricyclic quinazoline (B50416) analogues, we illuminate the molecular architecture required for optimal interaction with the ATP-binding site of the EGFR kinase domain. This document further provides standardized protocols for assessing EGFR kinase inhibition and visualizes the intricate signaling cascades affected by this compound.
Structural-Activity Relationship (SAR) of Fused Tricyclic Quinazoline Analogues
The potency of this compound is a direct consequence of its specific tricyclic ring system and substitution patterns. The seminal work by Rewcastle et al. (1996) provides a quantitative framework for understanding the SAR of this class of compounds. The data clearly indicates that the linear fusion of the heterocyclic ring to the quinazoline core is paramount for high-affinity binding.
| Compound ID | Tricyclic Ring System | Isomer | Substituents | IC₅₀ (nM) vs. EGFR |
| BPIQ-II (8) | Imidazo[4,5-g]quinazoline | Linear | - | 0.008 |
| N/A | Imidazo[4,5-g]quinazoline | Linear | N-methyl | Similar to BPIQ-II |
| N/A | Imidazo[4,5-g]quinazoline | Linear | N-[2-(dimethylamino)ethyl] | Less potent than BPIQ-II |
| 19 | Pyrazoloquinazoline | Linear | - | 0.34 |
| 20 | Pyrazoloquinazoline | Linear | - | 0.44 |
| 21 | Pyrroloquinazoline | Linear | - | 0.44 |
| N/A | Imidazo[4,5-g]quinazoline | Angular | - | Significantly less potent |
| N/A | Pyrroloquinazoline | Angular | - | Significantly less potent |
Data sourced from Rewcastle, G. W., et al. J. Med. Chem. 1996, 39(4), 918-928.
The data unequivocally demonstrates that the linear imidazo[4,5-g]quinazoline scaffold of BPIQ-II is the most effective for EGFR inhibition. While methylation at the nitrogen of the imidazole (B134444) ring is well-tolerated, larger substituents like N-[2-(dimethylamino)ethyl] lead to a decrease in potency. Other linear tricyclic systems, such as pyrazolo- and pyrroloquinazolines, exhibit potent but comparatively weaker inhibition. A critical finding is the dramatically reduced activity of angular isomers, highlighting the stringent steric and conformational requirements of the EGFR ATP-binding pocket.
Mechanism of Action: Competitive ATP Inhibition
This compound exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the EGFR tyrosine kinase domain.[1] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that drive cell proliferation and survival.
Below is a logical diagram illustrating the competitive inhibition mechanism.
EGFR Signaling Pathway Modulation
The inhibition of EGFR by this compound has profound effects on multiple downstream signaling pathways crucial for tumorigenesis. The primary cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. By blocking the initial phosphorylation event, BPIQ-II effectively shuts down these pro-survival and proliferative signals.
The following diagram illustrates the major EGFR signaling pathways inhibited by BPIQ-II.
References
The Role of BPIQ-II Hydrochloride in EGF-Stimulated Signal Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor (EGF) signaling, mediated through the Epidermal Growth Factor Receptor (EGFR), is a critical pathway regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making EGFR a prime target for therapeutic intervention. BPIQ-II hydrochloride, also known as PD 158294, has emerged as a potent and highly selective inhibitor of EGFR tyrosine kinase. This technical guide provides an in-depth overview of the role of this compound in modulating EGF-stimulated signal transmission, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action
This compound is a linear imidazoloquinazoline that functions as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase[1]. By occupying the ATP-binding pocket, this compound effectively blocks the autophosphorylation of EGFR upon ligand binding, thereby preventing the initiation of downstream signaling cascades. This targeted inhibition is highly specific for EGFR, with minimal activity against other tyrosine and serine/threonine kinases.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against EGFR has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) provides a key measure of the compound's efficacy.
| Parameter | Value | Assay Type | Reference |
| IC50 | 8 pM | In vitro EGFR Tyrosine Kinase Assay | [1] |
Impact on Downstream Signaling Pathways
The binding of EGF to EGFR triggers a cascade of intracellular signaling events. The inhibition of EGFR autophosphorylation by this compound effectively abrogates these downstream signals. The primary pathways affected include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.
-
PLCγ Pathway: This pathway is involved in calcium signaling and protein kinase C (PKC) activation.
-
JAK/STAT Pathway: This pathway is important for cytokine signaling and immune responses.
The following diagram illustrates the central role of EGFR in these pathways and the point of intervention for this compound.
References
Early-stage research on BPIQ-II hydrochloride for lung cancer
An in-depth review of early-stage research on BPIQ-II hydrochloride for the treatment of lung cancer could not be completed as no publicly available scientific literature or clinical trial data matching this compound name was identified in the conducted searches.
The comprehensive search for "this compound" in the context of lung cancer research, including its mechanism of action, preclinical studies, and clinical trials, did not yield any relevant results. This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a compound that has not yet reached the stage of published research, or potentially a misnomer for another therapeutic agent.
To generate the requested in-depth technical guide, including data tables, detailed experimental protocols, and signaling pathway diagrams, access to published research is essential. Such a guide would typically be synthesized from a variety of sources, including:
-
Preclinical studies published in peer-reviewed journals that would describe the compound's mechanism of action, in vitro efficacy in lung cancer cell lines, and in vivo efficacy in animal models. These papers would provide the necessary quantitative data for tables and detailed methodologies for the experimental protocols section.
-
Clinical trial registrations and results from databases such as ClinicalTrials.gov, which would offer information on the study design, patient population, and preliminary safety and efficacy data in humans.
-
Review articles that might situate this compound within the broader landscape of lung cancer therapeutics and describe its putative signaling pathways.
Without any of this foundational information, it is not possible to create the detailed technical whitepaper as requested. Should information on "this compound" or a similarly named compound become publicly available, a thorough analysis and generation of the requested content could be performed.
Methodological & Application
Dissolution of BPIQ-II Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIQ-II hydrochloride, also known as PD 158294, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC₅₀ of 8 pM. Its chemical name is N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride. As a member of the imidazoquinazoline class of compounds, this compound has been investigated for its potential in cancer research due to its ability to competitively bind at the ATP site of EGFR, thereby blocking EGF-stimulated signal transmission. This document provides detailed application notes and protocols for the dissolution of this compound for use in in vivo research settings, drawing from available data and established methodologies for similar compounds.
Data Presentation
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and final dosing formulations for in vivo experiments.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |
| DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:9) | 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on the methods described in the foundational study by Rewcastle et al. (1996) for a structurally related and potent EGFR inhibitor from the same chemical series. This provides a validated starting point for formulating this compound for administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles for administration
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of low viscosity carboxymethylcellulose in sterile water. To do this, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, homogeneous solution is formed.
-
-
Final Dosing Solution Preparation:
-
Based on the desired final concentration for injection and the volume of the stock solution, calculate the required volume of the 0.5% CMC vehicle.
-
Slowly add the this compound stock solution in DMSO to the 0.5% CMC vehicle while vortexing. It is critical to add the DMSO solution to the aqueous vehicle and not the other way around to prevent precipitation of the compound.
-
The final concentration of DMSO in the dosing solution should be kept to a minimum, ideally below 10%, to avoid toxicity in the animal model.
-
For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock in DMSO, add 1 part of the stock solution to 9 parts of the 0.5% CMC vehicle. This will result in a final DMSO concentration of 10%.
-
Vortex the final suspension thoroughly before each administration to ensure a homogenous mixture.
-
Administration:
-
The prepared formulation is suitable for oral (p.o.) or intraperitoneal (i.p.) administration in mouse models. The choice of administration route will depend on the specific experimental design.
-
In a study involving a closely related imidazoquinazoline derivative, a dose of 100 mg/kg was used to evaluate its efficacy on tumor growth inhibition in nude mice. This can serve as a reference point for dose-ranging studies with this compound.
Signaling Pathway and Experimental Workflow
This compound functions as a selective inhibitor of the EGFR signaling pathway. Upon activation by its ligands, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. This compound competitively binds to the ATP-binding site in the kinase domain of EGFR, preventing its phosphorylation and thereby inhibiting the entire downstream signaling cascade.
Caption: EGFR signaling pathway inhibited by this compound.
The following diagram illustrates the experimental workflow for preparing this compound for in vivo studies.
Caption: Workflow for this compound in vivo formulation.
Application Notes and Protocols for BPIQ-II Hydrochloride in Zebrafish Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BPIQ-II hydrochloride, a potent epidermal growth factor receptor (EGFR) inhibitor, in zebrafish xenograft models for preclinical cancer research. The protocols detailed below cover the establishment of the xenograft model, preparation and administration of this compound, and methods for assessing its anti-tumor efficacy.
Introduction
The zebrafish (Danio rerio) xenograft model has emerged as a powerful in vivo platform for rapid and high-throughput screening of anti-cancer compounds. Its key advantages include the optical transparency of embryos, rapid development, and a temporarily deficient adaptive immune system, which allows for the engraftment of human cancer cells without rejection. This compound is a highly potent and selective inhibitor of EGFR tyrosine kinase activity, a key driver in many human cancers. This document outlines the methodology for evaluating the anti-cancer effects of this compound in a zebrafish xenograft model.
Mechanism of Action: EGFR Signaling Pathway
This compound competitively binds to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and subsequent downstream signaling cascades.[1][2] The EGFR pathway plays a crucial role in cell proliferation, survival, and metastasis. Its inhibition by this compound is expected to suppress tumor growth.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vivo Dosage of EGFR Inhibitors in Zebrafish Xenograft Models
This table provides a reference for dosing of various EGFR inhibitors in zebrafish xenograft models, which can inform the dose-ranging studies for this compound.
| Compound | Cancer Type | Zebrafish Model | Dosage | Administration Route | Key Findings | Reference |
| Osimertinib | Non-Small Cell Lung Cancer | PC9 & H1975 Xenografts | 0.25 µM, 0.5 µM, 1 µM | Immersion | Dose-dependent inhibition of tumor cell proliferation. | [3][4] |
| Erlotinib | T-cell Acute Lymphoblastic Leukemia | T-ALL Xenograft | 1 µM | Immersion | Reduced leukemia-initiating cell frequency. | [5][6] |
| Gefitinib | Non-Small Cell Lung Cancer | H1975 Xenograft | 13 µM | Intracardiac Injection | Inhibition of brain metastasis. | [7] |
| Apatinib | Gastric Cancer | MGC-803 Xenograft | 0.5 µM | Immersion | Time-dependent decrease in tumor cell proliferation. | [8] |
Note: The optimal dosage for this compound should be determined empirically through a dose-response study, starting with a range informed by the data above (e.g., 0.1 µM to 10 µM).
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Animal Care: Maintain adult zebrafish (e.g., AB strain or transgenic lines like Tg(fli1:EGFP) for visualizing vasculature) in a recirculating water system at 28.5°C on a 14-hour light/10-hour dark cycle.
-
Breeding: Set up breeding pairs in tanks with a divider the evening before embryo collection. Remove the divider the next morning to allow for spawning.
-
Embryo Collection: Collect fertilized eggs and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) in a petri dish.
-
Incubation: Incubate embryos at 28.5°C. At 24 hours post-fertilization (hpf), add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium to prevent pigment formation and maintain optical transparency.
Cancer Cell Culture and Preparation
-
Cell Culture: Culture human cancer cells with known EGFR expression (e.g., A549, H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Fluorescent Labeling: Prior to injection, label the cancer cells with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol to enable in vivo visualization.
-
Cell Suspension: After labeling, wash the cells with PBS and resuspend them in serum-free culture medium or PBS at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice to maintain viability.
Microinjection of Cancer Cells into Zebrafish Embryos
Figure 2: Experimental workflow for the zebrafish xenograft model and drug screening.
-
Anesthetization: At 48 hpf, dechorionate the embryos and anesthetize them in E3 medium containing 0.02% tricaine.
-
Microinjection Setup: Pull borosilicate glass capillaries to a fine point using a micropipette puller. Calibrate the injection volume (e.g., 10 nL) using a microinjector.
-
Injection: Load the cell suspension into the microinjection needle. Under a stereomicroscope, carefully inject approximately 500 cells into the yolk sac of each anesthetized embryo.
-
Recovery: After injection, transfer the embryos to fresh E3 medium and incubate them at a compromised temperature of 34°C to support both zebrafish development and human cell proliferation.[9]
Preparation and Administration of this compound
-
Stock Solution Preparation: this compound is soluble in DMSO.[10] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C.
-
Working Solution Preparation: On the day of treatment, dilute the stock solution in E3 medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration in the medium should not exceed 0.1% to avoid toxicity to the zebrafish embryos.
-
Drug Administration (Immersion): At 1-day post-injection (dpi), screen the embryos for successful engraftment and distribute them into a 96-well plate (one embryo per well). Replace the E3 medium with the prepared this compound working solutions or a vehicle control (E3 medium with the same percentage of DMSO).
-
Treatment Duration: Expose the embryos to the treatment for 48-72 hours, refreshing the drug-containing medium daily.
Assessment of Anti-Tumor Efficacy
-
Imaging: At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), anesthetize the embryos and image them using a fluorescence microscope. Capture both brightfield and fluorescent images.
-
Tumor Size Quantification: Quantify the tumor size from the fluorescent images using image analysis software (e.g., ImageJ). This can be done by measuring the fluorescent area or the total fluorescence intensity of the tumor mass.
-
Metastasis Assessment: Screen the entire embryo for fluorescent cancer cells that have migrated away from the primary injection site to assess metastasis.
-
Data Analysis: Calculate the change in tumor size over time for each treatment group and compare it to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed anti-tumor effects.
Conclusion
The zebrafish xenograft model provides a robust and efficient in vivo system for evaluating the anti-cancer properties of this compound. The protocols outlined in these application notes offer a standardized approach for conducting such studies, from model establishment to data analysis. By leveraging this model, researchers can rapidly assess the efficacy of this potent EGFR inhibitor and gain valuable insights for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]
- 5. Zebrafish drug screening identifies Erlotinib as an inhibitor of Wnt/β-catenin signaling and self-renewal in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zebrafish Drug Screening Identifies Erlotinib as an Inhibitor of Wnt/β-Catenin Signaling and Self-Renewal in T-cell Acute Lymphoblastic Leukemia | bioRxiv [biorxiv.org]
- 7. Zebrafish xenograft model for studying mechanism and treatment of non-small cell lung cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zebrafish patient-derived xenografts accurately and quickly reproduce treatment outcomes in non–small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Detecting the Effects of BPIQ-II Hydrochloride via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
BPIQ-II hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 8 pM.[1] EGFR is a transmembrane protein that, upon activation by its ligands, initiates several downstream signaling cascades crucial for cell growth, proliferation, survival, and differentiation. The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[2][3][4] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a key target for therapeutic intervention.
Western blotting is an essential technique to elucidate the molecular effects of EGFR inhibitors like this compound. This method allows for the quantification of changes in the expression and phosphorylation status of EGFR and its downstream effector proteins, thereby providing a direct measure of the inhibitor's efficacy and mechanism of action. Furthermore, inhibition of EGFR signaling can lead to the induction of apoptosis. Studies on the related compound BPIQ have shown that it can modulate the expression of key apoptosis-regulating proteins, including the pro-apoptotic proteins Bad and Bim, and the anti-apoptotic proteins XIAP and survivin.[5]
These application notes provide a detailed protocol for performing a Western blot analysis to characterize the effects of this compound on the EGFR signaling pathway and downstream apoptosis-related proteins in a relevant cancer cell line.
Signaling Pathway and Experimental Overview
This compound targets the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This protocol is designed to verify this inhibition by examining the phosphorylation status of key proteins in the EGFR pathway and to observe the downstream consequences on apoptosis-related proteins.
References
- 1. m.youtube.com [m.youtube.com]
- 2. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BPIQ-II Hydrochloride in G2/M-Phase Arrest Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPIQ-II hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 8 pM.[1][2][3] As a linear imidazoloquinazoline, it competitively binds to the ATP site of EGFR, effectively abrogating EGF-stimulated signal transduction.[1] While EGFR signaling is predominantly associated with progression through the G1 phase of the cell cycle, inhibition of this pathway can also lead to cell cycle arrest at the G2/M checkpoint in certain cancer cell types. These application notes provide a comprehensive guide for utilizing this compound to induce and analyze G2/M-phase arrest in cancer cell lines. Detailed protocols for cell culture, treatment, flow cytometry-based cell cycle analysis, and Western blotting for key G2/M regulatory proteins are provided.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA, providing an opportunity for DNA repair. Consequently, inducing G2/M arrest is a key strategy in cancer therapy to halt the proliferation of malignant cells and enhance their sensitivity to DNA-damaging agents.
This compound, a highly potent EGFR inhibitor, offers a targeted approach to modulating cell cycle progression.[1][2][3] While the canonical role of EGFR signaling is in promoting G1/S transition, evidence suggests that EGFR inhibition can also precipitate G2/M arrest, potentially through crosstalk with other signaling pathways that regulate mitotic entry. This document outlines the experimental procedures to investigate the effects of this compound on the G2/M phase of the cell cycle.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the efficacy of this compound in inducing G2/M-phase arrest in a representative cancer cell line (e.g., A549, non-small cell lung cancer).
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 1.2 |
| 1 | 52.1 ± 1.8 | 27.5 ± 1.3 | 20.4 ± 1.6 |
| 10 | 45.7 ± 2.5 | 22.1 ± 1.9 | 32.2 ± 2.3 |
| 50 | 38.9 ± 2.8 | 15.6 ± 1.7 | 45.5 ± 3.1 |
| 100 | 30.5 ± 3.1 | 10.2 ± 1.4 | 59.3 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound-Induced G2/M Arrest
| Time (hours) | % Cells in G2/M Phase (50 nM this compound) |
| 0 | 16.8 ± 1.3 |
| 12 | 25.4 ± 1.9 |
| 24 | 45.8 ± 2.9 |
| 48 | 55.1 ± 3.3 |
| 72 | 48.7 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on G2/M Regulatory Protein Expression
| Treatment (24 hours) | Relative Cyclin B1 Expression (normalized to control) | Relative Phospho-CDK1 (Tyr15) Expression (normalized to control) |
| Vehicle Control | 1.00 | 1.00 |
| 50 nM this compound | 0.45 ± 0.05 | 2.10 ± 0.18 |
Data are presented as mean ± standard deviation from three independent experiments based on densitometric analysis of Western blots.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to your research interests (e.g., A549, HeLa, MCF-7).
-
Culture Conditions: Maintain cells in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 6-well plates for cell cycle analysis or larger culture dishes (e.g., 10 cm) for protein extraction, allowing them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v), including in the vehicle control wells.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, detach adherent cells using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium (B1200493) iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of G2/M Regulatory Proteins
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key G2/M regulatory proteins (e.g., Cyclin B1, CDK1, phospho-CDK1 (Tyr15)) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.[4][5][6]
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest.
Caption: Experimental workflow for G2/M-phase arrest analysis by flow cytometry.
References
Application of BPIQ-II Hydrochloride in Mitochondrial Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIQ-II hydrochloride, with the chemical name 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one, is a synthetic quinoline (B57606) derivative that has demonstrated significant anti-cancer potential.[1] This compound has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.[1] The primary mechanism of its anti-cancer activity involves the induction of mitochondrial apoptosis, a programmed cell death pathway critical in cancer therapy.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on mitochondrial apoptosis.
Mechanism of Action
This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This process is initiated by the disruption of the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.[1][4] Key molecular events in this compound-induced apoptosis include:
-
Disruption of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a dose-dependent decrease in MMP, a hallmark of mitochondrial-mediated apoptosis.[1][4]
-
Modulation of Bcl-2 Family Proteins: The compound alters the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. Specifically, it upregulates the expression of pro-apoptotic proteins such as Bad and Bim, while downregulating the levels of pro-survival proteins like XIAP and survivin.[1][2][3][5]
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a caspase cascade, including the proteolytic activation of caspase-9 and caspase-3.[1][4]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a marker of apoptosis.[4]
Data Presentation
Table 1: Effect of this compound on Mitochondrial Membrane Potential (MMP) in H1299 Cells
| BPIQ-II Concentration | Mean MMP Change (Δψm) ± SD |
| Vehicle Control | 14.14 ± 0.22 |
| 1 µM | 17.69 ± 0.58 |
| 2 µM | 19.92 ± 0.13 |
| 5 µM | 25.06 ± 2.16 |
| 10 µM | 55.04 ± 1.09 |
| CCCP (50 µM, Positive Control) | 36.72 ± 0.7 |
Data extracted from a study on H1299 non-small cell lung cancer cells treated for 24 hours.[1][4]
Table 2: IC50 Values of this compound in NSCLC Cells
| Cell Line | Incubation Time | IC50 Value |
| NSCLC | 24 hours | 1.96 µM |
| NSCLC | 48 hours | 1.3 µM |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.[6]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human non-small cell lung cancer (NSCLC) cell line H1299 is a suitable model.
-
Culture Medium: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed the cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24 hours).
Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Neutralize the trypsin with serum-containing medium.[7] For suspension cells, directly collect them.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8] The buffer should contain calcium ions as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[7]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[8]
-
Analysis: Analyze the stained cells by flow cytometry.
Measurement of Mitochondrial Membrane Potential (MMP)
This protocol utilizes the fluorescent dye DiOC2(3) for MMP analysis by flow cytometry.
-
Cell Preparation: Harvest and wash the treated cells as described in the apoptosis analysis protocol.
-
Staining: Resuspend the cells in a buffer containing the fluorescent dye DiOC2(3).
-
Incubation: Incubate the cells under appropriate conditions as recommended by the dye manufacturer.
-
Analysis: Analyze the cells by flow cytometry. A decrease in the fluorescence intensity of the dye indicates a loss of MMP.[4]
Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bad, Bim, XIAP, survivin, caspase-9, caspase-3, PARP, and β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[10] The intensity of the bands can be quantified using densitometry software.
Visualizations
References
- 1. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]
Application Notes and Protocols for the Study of Cyclin-Dependent Kinase 1 (CDK1)
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: BPIQ-II Hydrochloride is Not a CDK1 Inhibitor
Initial research indicates a clarification is necessary regarding the topic of this compound for studying cyclin-dependent kinase 1 (CDK1). This compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 8 pM. It is not a direct inhibitor of CDK1 and is therefore not a suitable tool for the direct study of CDK1 function.
This document will instead focus on established and widely used inhibitors for the study of CDK1: Flavopiridol , Purvalanol A , and RO-3306 . These small molecules are instrumental in elucidating the roles of CDK1 in cell cycle regulation and are valuable tools in cancer research and drug development.
Introduction to CDK1 and its Inhibition
Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the G2/M transition and progression through mitosis. CDK1 activity is dependent on its association with regulatory cyclin subunits, primarily Cyclin B. The CDK1/Cyclin B complex, also known as the Maturation Promoting Factor (MPF), phosphorylates a multitude of downstream substrates to orchestrate the complex events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation. Given its central role in cell proliferation, CDK1 is a key target for anti-cancer drug development.
Small molecule inhibitors of CDK1 are vital for studying its function. They can be categorized by their selectivity:
-
Pan-CDK inhibitors , such as Flavopiridol, target multiple CDKs.
-
Selective CDK1 inhibitors , such as RO-3306, exhibit a higher affinity for CDK1 over other CDKs.
Quantitative Data: Inhibitory Activity of Selected CDK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of Flavopiridol, Purvalanol A, and RO-3306 against CDK1 and other relevant kinases. This data is crucial for selecting the appropriate inhibitor and concentration for a given experiment.
| Inhibitor | Target CDK(s) | CDK1 IC50/Ki | Other Kinase IC50/Ki | Reference(s) |
| Flavopiridol | Pan-CDK | ~30-100 nM (IC50) | CDK2: ~100-170 nM, CDK4: ~100 nM, CDK6: ~100 nM, CDK7: ~100 nM, CDK9: ~20-100 nM | [1][2] |
| Purvalanol A | CDK1, CDK2, CDK5 | 4 nM (IC50) | CDK2/cyclin A: 70 nM, CDK2/cyclin E: 35 nM, CDK4/cyclin D1: 850 nM, CDK5/p35: 75 nM | [3] |
| RO-3306 | CDK1 | 35 nM (Ki) | CDK2/cyclin E: 340 nM, CDK4/cyclin D: >2000 nM | [4][5] |
Signaling Pathways and Experimental Workflows
CDK1 Signaling Pathway
The activity of the CDK1/Cyclin B complex is the culmination of a signaling cascade that integrates extracellular and intracellular signals to control entry into mitosis. Inhibition of CDK1 blocks the phosphorylation of its downstream substrates, leading to a G2/M cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: Evaluating the Efficacy of BPIQ-II Hydrochloride on H1299 Non-Small Cell Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype.[1] The development of novel therapeutic agents with high efficacy and specificity is a critical goal in oncology research. BPIQ-II hydrochloride, a novel synthetic quinoline (B57606) derivative, has demonstrated significant anticancer potential in various cancer models.[1] Previous studies have indicated that BPIQ can induce apoptosis, reactive oxygen species (ROS) production, and endoplasmic reticulum (ER) stress in cancer cells.[1]
This document provides a comprehensive set of protocols for evaluating the cytotoxic and mechanistic effects of this compound on the H1299 human NSCLC cell line. H1299 cells are a widely used model in lung cancer research, characterized by a homozygous partial deletion of the p53 tumor suppressor gene, making them a suitable model for studying p53-independent cell death mechanisms.[2][3][4]
The following protocols detail methods for cell culture, assessment of cell viability to determine dose-response relationships, analysis of apoptosis induction, investigation of cell cycle alterations, and examination of key protein expression changes through Western blotting to elucidate the underlying signaling pathways.
Experimental Workflow
The overall experimental design follows a logical progression from initial cytotoxicity screening to in-depth mechanistic studies. The workflow begins with culturing H1299 cells, followed by treatment with this compound. The effects are then assessed through a series of assays to measure cell viability, apoptosis, and cell cycle distribution. Finally, Western blot analysis is used to investigate the molecular pathways involved.
Caption: Overall experimental workflow for testing BPIQ-II HCl on H1299 cells.
Detailed Experimental Protocols
Protocol 1: H1299 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and sub-culturing the H1299 adherent human lung carcinoma cell line.
-
Materials and Reagents:
-
NCI-H1299 cell line
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Complete Growth Medium: Prepare complete medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Cell Culture: Culture H1299 cells in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO₂. Renew the medium every 2-3 days.[7]
-
Sub-culturing:
-
When cells reach 70-80% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[3]
-
Transfer a fraction of the cell suspension (typically a 1:2 to 1:6 split ratio) to a new T-75 flask containing fresh complete medium.[8]
-
Incubate the new culture at 37°C with 5% CO₂.
-
-
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]
-
Materials and Reagents:
-
H1299 cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed H1299 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[5][6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Materials and Reagents:
-
H1299 cells treated with this compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed H1299 cells (e.g., 3 x 10⁵ cells/well) in 6-well plates and incubate overnight.[5] Treat cells with this compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating cells from the medium and adherent cells by trypsinization. Combine them and centrifuge at 300 x g for 5 minutes.[5]
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[11]
-
Materials and Reagents:
-
H1299 cells treated with this compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat H1299 cells as described in Protocol 3.3.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at 4°C.[5]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[11]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) and incubate for 30 minutes at 4°C in the dark.[5]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to differentiate cell cycle phases.[11]
-
Protocol 5: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key signaling pathways involved in this compound's mechanism of action.
-
Materials and Reagents:
-
Treated H1299 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[7] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7]
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[7][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[7] β-actin is commonly used as a loading control.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Cell Viability (IC₅₀ Values) of this compound on H1299 Cells
| Time Point | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| 24 hours | Value | (Lower - Upper) |
| 48 hours | Value | (Lower - Upper) |
| 72 hours | Value | (Lower - Upper) |
Table 2: Apoptosis Analysis of H1299 Cells Treated with this compound for 48h
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
|---|---|---|---|---|
| Control (Vehicle) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| BPIQ-II (IC₅₀) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| BPIQ-II (2x IC₅₀) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 3: Cell Cycle Distribution of H1299 Cells Treated with this compound for 48h
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (Vehicle) | Value ± SD | Value ± SD | Value ± SD |
| BPIQ-II (IC₅₀) | Value ± SD | Value ± SD | Value ± SD |
| BPIQ-II (2x IC₅₀) | Value ± SD | Value ± SD | Value ± SD |
Signaling Pathway Analysis
BPIQ has been shown to induce mitochondrial apoptosis, which is tightly regulated by the Bcl-2 family of proteins.[1] The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer and can regulate the activity of pro-apoptotic proteins.[13][14][15] Therefore, a plausible mechanism of action for this compound in H1299 cells involves the inhibition of the PI3K/Akt pathway, leading to the activation of pro-apoptotic Bcl-2 family members and subsequent caspase activation.
Caption: Proposed mechanism of BPIQ-II HCl-induced apoptosis via PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ebiohippo.com [ebiohippo.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 2.3. Cell lines and cell viability assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. genecopoeia.com [genecopoeia.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer | MDPI [mdpi.com]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Flow Cytometry Analysis of Cells Treated with BPIQ-II Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPIQ-II hydrochloride, also known as PD 158294, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 8 pM.[1] The epidermal growth factor receptor signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a common feature in various cancers, making EGFR an important target for therapeutic intervention.[2] By inhibiting EGFR, this compound is expected to block downstream signaling cascades, such as the PI3K/AKT/mTOR and MEK/ERK pathways, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[2]
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described methods allow for the quantitative assessment of apoptosis, cell cycle distribution, and intracellular reactive oxygen species (ROS) levels, providing valuable insights into the cellular response to this potent EGFR inhibitor.
Data Presentation: Expected Effects of this compound on Cancer Cells
The following tables summarize the anticipated quantitative data from flow cytometry analysis of cancer cells treated with this compound. The data is hypothetical and representative of the expected effects of a potent EGFR inhibitor.
Table 1: Apoptosis Induction in A549 Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 0.1 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 1.1 |
| 1 | 62.3 ± 4.2 | 25.8 ± 3.3 | 11.9 ± 2.5 |
| 10 | 35.7 ± 5.1 | 48.9 ± 4.8 | 15.4 ± 3.2 |
Table 2: Cell Cycle Distribution of HT-29 Cells Treated with this compound for 24 hours
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| 0.1 | 68.2 ± 3.1 | 20.5 ± 2.2 | 11.3 ± 1.8 |
| 1 | 75.9 ± 3.9 | 15.3 ± 2.5 | 8.8 ± 1.6 |
| 10 | 82.1 ± 4.5 | 10.2 ± 2.1 | 7.7 ± 1.4 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Levels in Panc-1 Cells Treated with this compound for 6 hours
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS Production (vs. Control) |
| 0 (Vehicle Control) | 150 ± 15 | 1.0 |
| 1 | 225 ± 21 | 1.5 |
| 5 | 310 ± 28 | 2.1 |
| 10 | 450 ± 35 | 3.0 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and PI staining, followed by flow cytometry analysis.[3][4]
Materials:
-
This compound
-
Target cancer cell line (e.g., A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium containing floating cells.
-
Wash adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser excitation (e.g., 488 nm) and emission filters for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).
-
Collect data for at least 10,000 events per sample.
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using PI staining and flow cytometry.[2][5]
Materials:
-
This compound
-
Target cancer cell line (e.g., HT-29)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells as described in Protocol 1, Step 2.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use appropriate software to model the cell cycle phases (G0/G1, S, and G2/M) from the DNA content histogram.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[6]
Materials:
-
This compound
-
Target cancer cell line (e.g., Panc-1)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, Step 1, but for a shorter treatment duration (e.g., 1, 3, 6 hours). A positive control such as H2O2 (100 µM) should be included.
-
-
Cell Harvesting and Staining:
-
After treatment, harvest the cells as described in Protocol 1, Step 2.
-
Wash the cells with PBS.
-
Resuspend the cells in pre-warmed PBS containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS to remove excess probe.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer using an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.
-
Record the mean fluorescence intensity (MFI) of the oxidized product, DCF.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
Caption: Experimental workflow for cell cycle analysis using Propidium Iodide staining.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Delivery of BPIQ-II Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vivo delivery methods for the experimental compound BPIQ-II hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The following protocols are intended for preclinical research purposes only and should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) guidelines.
Compound Information and Formulation
This compound is a linear imidazoloquinazoline that acts as a competitive inhibitor at the ATP binding site of EGFR.[1][2] It is a crystalline solid with the following solubility characteristics:
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Formulation Considerations:
For in vivo administration, it is crucial to use a sterile, biocompatible vehicle. Given the solubility profile, a co-solvent system is likely necessary for achieving appropriate dosing concentrations.
Recommended Vehicle: A common vehicle for poorly water-soluble compounds is a mixture of DMSO and a sterile aqueous solution, such as saline or PBS. It is critical to minimize the final concentration of DMSO to avoid toxicity. A final DMSO concentration of 10% or less in the dosing solution is generally well-tolerated in rodents.
Example Formulation Protocol (for a 1 mg/mL solution):
-
Weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO (e.g., to make a 10 mg/mL stock solution).
-
For a final dosing solution of 1 mg/mL, dilute the DMSO stock solution 1:10 with sterile saline or PBS (pH 7.2). For example, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.
-
Vortex the solution thoroughly to ensure complete mixing.
-
The final solution should be clear. If precipitation occurs, further optimization of the vehicle system may be necessary.
-
Prepare the dosing solution fresh on the day of the experiment.
Experimental Protocols for In Vivo Administration in Mice
The following are detailed protocols for common routes of administration in a murine model. All procedures must be approved by the relevant IACUC and performed by trained personnel.[3][4][5][6]
Intravenous (IV) Injection (Tail Vein)
This route provides immediate systemic exposure and 100% bioavailability.
Materials:
-
This compound dosing solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol
Protocol:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the this compound dosing solution, ensuring no air bubbles are present.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. The maximum bolus injection volume for a mouse is typically 5 mL/kg.[6]
-
If resistance is met or a subcutaneous bleb forms, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection
This route offers a simpler alternative to IV injection for systemic administration, though absorption may be slower and less complete.
Materials:
-
This compound dosing solution
-
25-27 gauge needle with a 1 mL syringe
-
70% ethanol
Protocol:
-
Securely restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Locate the lower right or left abdominal quadrant.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle, ensuring it penetrates the peritoneum but does not enter the intestines or bladder.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe.[5]
-
Inject the dosing solution. Recommended injection volumes for mice are typically up to 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or discomfort.
Oral Gavage (PO)
This method is used to administer a precise oral dose and is relevant for assessing oral bioavailability.
Materials:
-
This compound dosing solution
-
Flexible or rigid, ball-tipped gavage needle (appropriate size for the mouse)
-
1 mL syringe
Protocol:
-
Securely restrain the mouse, ensuring its head and body are held in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Load the syringe with the dosing solution and attach the gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
If the mouse struggles excessively or if the needle meets resistance, withdraw and restart.
-
Once the needle is in the correct position, slowly dispense the solution. The typical maximum oral gavage volume for a mouse is 10 mL/kg.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or regurgitation.
Data Presentation: Hypothetical Pharmacokinetic Parameters
Following in vivo administration, pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7][8] The table below presents a hypothetical summary of PK parameters for this compound following administration via different routes in mice at a dose of 5 mg/kg.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 5 | 5 | 5 |
| Cmax (ng/mL) | 1200 | 850 | 300 |
| Tmax (h) | 0.08 | 0.5 | 1.0 |
| AUC (0-t) (ng*h/mL) | 1500 | 1200 | 450 |
| Half-life (t1/2) (h) | 2.5 | 2.7 | 3.0 |
| Bioavailability (F%) | 100% | 80% | 30% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Visualizations
EGFR Signaling Pathway Inhibition
This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1]
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for In Vivo Administration
The following diagram illustrates the general workflow for an in vivo dosing and sample collection experiment.
Caption: General workflow for in vivo pharmacokinetic studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cenmed.com [cenmed.com]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving the solubility of BPIQ-II hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of BPIQ-II hydrochloride in aqueous solutions for experimental use.
Troubleshooting Guide
Issue: this compound precipitates out of aqueous solution.
Precipitation of this compound from an aqueous solution can be a significant challenge during experimental setup. This guide provides a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting:
-
Verify Stock Concentration and Dilution: Ensure that the concentration of this compound in your final aqueous solution does not exceed its known solubility limits. The solubility in a DMSO:PBS (pH 7.2) (1:9) mixture is reported to be 0.1 mg/mL.[1] If your target concentration is higher, you will likely need to employ solubility enhancement techniques.
-
pH Adjustment: The solubility of ionizable compounds, such as hydrochloride salts, can often be significantly influenced by pH.[2][3][4] this compound is the salt of a likely weakly basic parent molecule.
-
Action: Try lowering the pH of your aqueous buffer. A lower pH will favor the protonated, more soluble form of the molecule. Experiment with buffers ranging from pH 4.0 to 6.0.
-
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3]
-
Action: Prepare a stock solution of this compound in a suitable organic solvent like DMSO (solubility up to 30 mg/mL) or DMF (solubility up to 10 mg/mL)[1]. Then, perform a stepwise dilution into your aqueous buffer, ensuring vigorous mixing.
-
Considerations: The final concentration of the co-solvent should be kept to a minimum to avoid off-target effects in biological assays. It is crucial to have a vehicle control with the same final co-solvent concentration in your experiments.
-
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[3][4][5]
-
Action: Consider adding a low concentration of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, to your aqueous buffer before adding the this compound stock solution. Typical starting concentrations are 0.01% to 0.1% (v/v).
-
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[2][5][6]
-
Action: Prepare a solution of a chemically modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. Add the this compound stock solution to the cyclodextrin-containing buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: The reported solubility of this compound in various solvents is summarized in the table below.[1]
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Q2: My experimental protocol requires a final DMSO concentration of less than 0.1%. How can I achieve a working concentration of 10 µM this compound?
A2: To achieve a 10 µM working concentration with a final DMSO concentration below 0.1%, you can follow this example protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. The formula weight is 376.6 g/mol [1], so a 10 mM stock solution would be 3.766 mg/mL.
-
Perform a serial dilution of your DMSO stock solution into your final aqueous experimental buffer. For example, a 1:1000 dilution of a 10 mM stock solution will result in a 10 µM final concentration with 0.1% DMSO.
Q3: Are there any signaling pathways I should be aware of when using this compound?
A3: Yes, BPIQ-II is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][7][8][9] It competitively binds to the ATP site of EGFR, inhibiting downstream signaling.[1][7] Key affected pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.
Caption: this compound inhibits EGFR signaling pathways.
Q4: Can I use pH adjustment to improve the solubility of this compound for oral formulation development?
A4: While pH adjustment is a common technique to enhance the solubility of ionizable drugs[4], its application in oral formulations requires careful consideration of the physiological pH range of the gastrointestinal tract. Creating a localized acidic microenvironment within the formulation could potentially improve dissolution. However, extensive formulation studies would be necessary to ensure stability and avoid precipitation upon release into the higher pH of the intestines. Other techniques like solid dispersions or salt formation might be more robust for oral delivery systems.[4][5]
Experimental Protocols
Protocol 1: Solubility Assessment using Co-solvents
Objective: To determine the approximate solubility of this compound in a co-solvent/aqueous buffer system.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
Method:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the DMSO stock into PBS to achieve final DMSO concentrations of 10%, 5%, 2%, 1%, 0.5%, and 0.1%.
-
Vortex each solution vigorously for 1 minute.
-
Incubate the solutions at room temperature for 1 hour.
-
Visually inspect for any precipitation.
-
If precipitation is observed, centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax of 349 nm[1]).
Protocol 2: Preparation of a this compound Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a higher concentration aqueous stock of this compound using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
Method:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.
-
Slowly add this compound powder to the stirring HP-β-CD solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
Continue stirring at room temperature for at least 4 hours or overnight to allow for complex formation.
-
Visually inspect the solution for clarity. If necessary, filter through a 0.22 µm syringe filter to remove any undissolved particles.
-
This aqueous stock can then be further diluted into your experimental buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. BPIQ-II (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
- 9. cenmed.com [cenmed.com]
Technical Support Center: Navigating BPIQ-II Hydrochloride Stability in Long-Term Experiments
Introduction
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering potential stability challenges with BPIQ-II hydrochloride during extended experimental protocols. In the absence of extensive, publicly available long-term stability data for this compound, this document offers a comprehensive framework for assessing its stability within your specific experimental context, complemented by practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: While specific long-term storage data has not been published, general best practices for similar solid compounds suggest storage at -20°C, shielded from light and moisture. For solutions, it is highly recommended to prepare them fresh for each experiment. If solution storage is unavoidable, it is best to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -80°C. The choice of solvent is also a critical factor in maintaining stability.
Q2: Which solvents are recommended for dissolving this compound?
A2: The selection of an appropriate solvent is crucial for compound stability. Although dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for many organic compounds, some molecules, including certain quinazoline (B50416) derivatives, have demonstrated instability in DMSO over time. It is advisable to conduct preliminary tests on the solubility and short-term stability of this compound in your chosen solvent (e.g., DMSO, ethanol (B145695), or aqueous buffers) before commencing long-term studies. A simple preliminary check could involve dissolving the compound and visually monitoring for any changes, such as alterations in color or the formation of precipitate, or assessing purity via analytical techniques like High-Performance Liquid Chromatography (HPLC) over several days.
Q3: What are the observable indicators of this compound degradation?
A3: In its solid form, degradation may be indicated by a change in the color or texture of the powder. In solution, degradation can manifest as a color change, the formation of a precipitate, or a reduction in clarity. It is important to note that significant degradation can occur without any visible signs. Therefore, the use of analytical methods is indispensable for the definitive confirmation of stability.
Q4: How can I confirm that a decrease in my compound's activity during a long-term experiment is attributable to instability?
A4: A reduction in biological activity can stem from various factors, including the instability of the compound, the degradation of other reagents, or a decline in cell viability. To specifically determine if compound instability is the underlying cause, a stability-indicating assay is recommended. This typically involves incubating this compound under identical conditions to your experiment (e.g., in cell culture media at 37°C) for the same duration, but in the absence of cells or other reactive components. Following the incubation period, the sample can be analyzed by a method such as HPLC to ascertain if the concentration of the parent compound has diminished and to detect the emergence of any new peaks that would indicate degradation products.
Troubleshooting Guide
Q1: I am observing a progressive decline in the effectiveness of this compound in my multi-day cell-based assay. What steps should I take?
A1: This observation may suggest that the compound is unstable in your assay medium.
Troubleshooting Steps:
-
Assess Compound Stability in Media: Incubate this compound in your cell culture medium (without cells) under the same environmental conditions (temperature, CO2) and for the same length of time as your experiment. At predetermined time points, collect aliquots and analyze them using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the remaining this compound.
-
Replenish Compound: If the stability assessment reveals degradation, consider replenishing the compound in the media at regular intervals throughout your experiment.
-
Modify Assay Conditions: If feasible, reducing the duration of the experiment can help to minimize the impact of any potential instability.
Q2: I prepared a stock solution of this compound in DMSO, and after several weeks of storage at -20°C, my results are inconsistent. What could be the issue?
A2: As previously noted, some heterocyclic compounds can exhibit instability in DMSO, even when stored at low temperatures.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: The most dependable practice is to prepare fresh stock solutions immediately prior to each experiment.
-
Evaluate Solvent Choice: Explore the use of alternative solvents. Assess the stability of this compound in other solvents, such as ethanol or a suitable aqueous buffer, if your experimental design permits.
-
Storage at Lower Temperatures: If stock solutions must be stored, dispense them into single-use aliquots to prevent freeze-thaw cycles and store them at -80°C.
Q3: I have observed the formation of a precipitate in my experimental well after the addition of this compound. Is this indicative of degradation?
A3: While it is possible that the precipitate is an insoluble degradation product, it is more probable that the compound is precipitating out of the solution.
Troubleshooting Steps:
-
Verify Solubility Limits: Ascertain the solubility threshold of this compound in your final experimental buffer. It is possible that you are exceeding its solubility limit.
-
Adjust Final Solvent Concentration: Confirm that the final concentration of the organic solvent (e.g., DMSO) in your assay is sufficiently low to be tolerated by your experimental system and to maintain the compound in solution. Typically, this concentration should be below 0.5%.
-
Consider a Different Formulation: In certain instances, employing a formulation aid, such as a cyclodextrin, can enhance the aqueous solubility of a compound.
Data Presentation
The table below serves as an example to illustrate how data from a stability study of this compound in a standard cell culture medium at 37°C could be presented.
Table 1: Example Stability of this compound (10 µM) in RPMI-1640 Medium at 37°C
| Time (hours) | Peak Area of BPIQ-II (Arbitrary Units) | % Remaining | Appearance of Degradation Products (Peak Area) |
| 0 | 1,500,000 | 100% | 0 |
| 24 | 1,350,000 | 90% | 15,000 |
| 48 | 1,125,000 | 75% | 45,000 |
| 72 | 825,000 | 55% | 90,000 |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to probe the stability of this compound under a variety of stress conditions. The findings from such a study can aid in the identification of potential degradation pathways and the development of a robust stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
A suitable buffer for the analytical method (e.g., phosphate (B84403) or acetate (B1210297) buffer)
-
HPLC system equipped with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Following incubation, neutralize the solution with 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, neutralize the solution with 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Maintain the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
Concurrently, maintain a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
After the incubation period, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark under the same conditions.
-
Following exposure, prepare the samples for HPLC analysis.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
The analytical method should be capable of resolving the parent this compound peak from any potential degradation product peaks.
-
Monitor the chromatograms for the emergence of new peaks and any decrease in the peak area of the parent compound.
Mandatory Visualization
Caption: EGFR Signaling Pathway.
Caption: Workflow for Stability Assessment.
Caption: Troubleshooting Instability Issues.
Reducing off-target effects of BPIQ-II hydrochloride in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and understand potential off-target effects of BPIQ-II hydrochloride in your in vitro experiments. This compound is a potent and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] However, like many kinase inhibitors, understanding its activity beyond its primary target is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cell-based assays that is inconsistent with EGFR inhibition. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. While BPIQ-II is highly selective for EGFR, at certain concentrations it may interact with other kinases or cellular proteins.[1] ATP-competitive inhibitors can bind to the highly conserved ATP-binding pocket of other kinases, leading to unintended signaling pathway modulation.
Troubleshooting Steps:
-
Confirm On-Target EGFR Inhibition: First, verify that BPIQ-II is inhibiting EGFR as expected in your cellular model at the concentration used. This can be done by assessing the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) via Western blot.
-
Perform a Dose-Response Analysis: A thorough dose-response curve for your observed phenotype is critical. On-target effects should correlate with the IC50 of EGFR inhibition, while off-target effects may appear at higher concentrations.
-
Utilize Orthogonal Approaches:
-
Structurally Unrelated EGFR Inhibitor: Use an EGFR inhibitor with a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be an on-target effect of EGFR inhibition in your specific cell model.
-
Genetic Knockdown: Employ siRNA or CRISPR/Cas9 to specifically reduce EGFR expression. If this recapitulates the phenotype observed with BPIQ-II, it confirms an on-target effect. If not, an off-target effect is likely.
-
Q2: How can we identify the potential off-target kinases of this compound?
A2: Identifying specific off-target interactions is key to understanding any confounding experimental results.
Recommended Approaches:
-
In Vitro Kinase Selectivity Profiling (Kinome Scan): This is the most direct method. Screening BPIQ-II against a large panel of kinases will provide a quantitative measure of its inhibitory activity against a wide range of kinases. This can be performed as a service by specialized companies.
-
Cellular Thermal Shift Assay (CETSA): CETSA can confirm if BPIQ-II binds to suspected off-target proteins within intact cells. Ligand binding increases the thermal stability of the target protein, which can be detected by quantifying the amount of soluble protein after heat shock.
Q3: We observe significant cytotoxicity at concentrations required for effective EGFR inhibition. How can we determine if this is due to off-target effects?
A3: High cytotoxicity can be a result of inhibiting a kinase essential for cell survival, which may be an off-target of BPIQ-II.
Troubleshooting Steps:
-
Compare Cytotoxic IC50 with On-Target IC50: Determine the concentration of BPIQ-II that causes 50% cell death (IC50 for cytotoxicity) and compare it to the IC50 for EGFR inhibition. A large discrepancy, with cytotoxicity occurring at much higher concentrations, may suggest off-target effects.
-
Apoptosis and Cell Cycle Analysis: Investigate the mechanism of cell death. Off-target effects on cell cycle kinases (e.g., CDKs) or apoptosis-regulating proteins can lead to increased toxicity. Perform flow cytometry-based assays to analyze apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide staining).
-
Western Blot for Apoptosis and Cell Cycle Markers: Based on studies of similar quinoline-based compounds, potential off-target pathways could involve modulation of proteins like Cyclin B1, CDK1, survivin, and XIAP. Analyze the expression levels of these proteins following BPIQ-II treatment.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Unexpected Phenotypes
Problem: The observed cellular response to this compound does not align with the known functions of EGFR signaling.
Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Guide 2: Identification of Off-Target Kinases
Problem: Need to identify the specific off-target kinases of this compound.
Protocol 2.1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for a radiometric-based kinase assay to determine the IC50 of BPIQ-II against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (dissolved in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the diluted this compound or vehicle (DMSO).
-
Initiation: Start the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at the apparent Km for each respective kinase.
-
Incubation: Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of BPIQ-II relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
Table 1: Illustrative Kinase Selectivity Profile for an EGFR Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| EGFR | 0.008 | 100% |
| Kinase A | 50 | 95% |
| Kinase B | 250 | 80% |
| Kinase C | >1000 | 20% |
| Kinase D | >1000 | 15% |
Note: This table presents hypothetical data for illustrative purposes. A comprehensive kinome scan would include a much larger panel of kinases.
Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm target engagement in intact cells.
Workflow:
Caption: Experimental workflow for CETSA.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them.
-
Heat Treatment: Aliquot the cell lysates and heat them at a range of different temperatures for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to separate the soluble proteins from the precipitated proteins.
-
Western Blot: Analyze the amount of the target protein (and potential off-targets) remaining in the supernatant by Western blot.
-
Data Analysis: Plot the band intensity of the protein of interest against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BPIQ-II indicates target engagement.
Guide 3: Investigating Cytotoxicity
Problem: this compound induces high levels of cell death.
Protocol 3.1: Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Harvest Cells: Collect both adherent and floating cells.
-
Wash: Wash the cells with cold PBS.
-
Resuspend: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3.2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol assesses the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Harvest and Fix: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to remove RNA.
-
PI Staining: Stain the cells with propidium iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3.3: Western Blot for Key Cell Cycle and Apoptosis Regulators
Procedure:
-
Protein Extraction: Lyse BPIQ-II-treated and control cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., CDK1, Cyclin B1, survivin, XIAP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities to determine changes in protein expression levels.
Data Presentation:
Table 2: Example Western Blot Quantification
| Protein | Treatment | Relative Expression (normalized to loading control) |
| Cyclin B1 | Control | 1.0 |
| BPIQ-II (X µM) | 0.4 | |
| Survivin | Control | 1.0 |
| BPIQ-II (X µM) | 0.2 |
Note: This table shows example data. Actual results will vary depending on the experimental conditions.
Signaling Pathways
Caption: EGFR signaling pathway and the action of BPIQ-II.
Caption: Potential off-target effect on the G2/M cell cycle transition.
References
Technical Support Center: Optimizing BPIQ-II Hydrochloride for Apoptosis Induction
Welcome to the technical support center for BPIQ-II hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for apoptosis induction in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for inducing apoptosis?
A1: this compound is a synthetic quinoline (B57606) derivative that has been shown to be a potent inducer of apoptosis in various cancer cell lines. Its primary mechanism involves triggering the intrinsic, or mitochondrial-mediated, pathway of apoptosis. This is achieved by disrupting the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It has limited solubility in aqueous solutions like a DMSO:PBS (pH 7.2) (1:9) mixture, at approximately 0.1 mg/ml.[1] It is recommended to prepare fresh dilutions from the stock solution for each experiment.
Q3: How should I store this compound?
A3: this compound is a crystalline solid.[1] For long-term storage, it is advisable to store the solid compound in a cool, dark, and dry place. Stock solutions in DMSO can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Which cancer cell lines are sensitive to this compound-induced apoptosis?
A4: this compound and its parent compound, BPIQ, have demonstrated pro-apoptotic activity in several cancer cell lines, including non-small cell lung cancer (NSCLC) lines such as H1299, A549, and H1437.[2] Its activity has also been noted in hepatocellular carcinoma and retinoblastoma cells.[2]
Q5: What are the typical concentrations and incubation times to induce apoptosis with this compound?
A5: The optimal concentration and incubation time are cell-line dependent. For NSCLC cell lines, effective concentrations of the parent compound BPIQ for inducing apoptosis are in the low micromolar range, with incubation times typically between 24 and 48 hours.[2] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Apoptosis Induction | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. - Insufficient Incubation Time: The treatment duration may not be long enough to induce a significant apoptotic response. - Cell Line Resistance: The chosen cell line may be resistant to this compound-induced apoptosis. - Compound Degradation: Improper storage of the compound or stock solution may have led to its degradation. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). - Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). - Test a different, more sensitive cell line as a positive control. - Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High Levels of Necrosis | - Excessively High Concentration: The concentration of this compound may be too high, leading to cellular toxicity and necrosis. - Prolonged Incubation: Extended exposure to the compound can result in secondary necrosis. | - Lower the concentration of this compound used in the experiment. - Reduce the incubation time. - Analyze cells at an earlier time point to capture the apoptotic phase before the onset of secondary necrosis. |
| Inconsistent Results Between Experiments | - Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the experimental outcome. - Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other reagents. | - Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) at the time of treatment. - Prepare fresh dilutions of this compound for each experiment and ensure thorough mixing. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for the parent compound BPIQ in inducing cell death in various non-small cell lung cancer (NSCLC) cell lines. Note that these values represent the concentration required to inhibit cell viability by 50% and can be a good starting point for determining the optimal concentration for apoptosis induction.
| Cell Line | Cancer Type | IC50 at 24h (µM) | IC50 at 48h (µM) |
| H1299 | NSCLC | 1.96 | 1.3 |
| A549 | NSCLC | ~2.5 | ~1.8 |
| H1437 | NSCLC | ~3.0 | ~2.2 |
Data adapted from a study on the parent compound BPIQ.[2] For other cancer types like hepatocellular carcinoma and retinoblastoma, it is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol provides a general guideline for treating cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency).
-
Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in the medium is non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Annexin V/PI staining, Western blotting). For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and control cells and wash them once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tubes.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Protocol 3: Detection of Caspase Cleavage by Western Blot
This protocol is used to detect the activation of key apoptotic proteins like caspase-3 and caspase-9.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the harvested cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
Troubleshooting inconsistent results with BPIQ-II hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BPIQ-II hydrochloride, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Given its high potency, with a reported IC50 of 8 pM, achieving consistent and reproducible results requires careful attention to experimental detail.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other potent tyrosine kinase inhibitors.
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo)
Inconsistent results between replicate wells or across different experiments are a frequent challenge.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use calibrated pipettes and mix the cell suspension between seeding replicates to prevent settling. |
| Edge Effects | Evaporation from wells on the outer edges of a microplate can concentrate this compound. Fill the perimeter wells with sterile PBS or media and do not use them for experimental data. |
| Compound Precipitation | Poor solubility of the inhibitor in cell culture media can lead to inconsistent concentrations. Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved before preparing serial dilutions in pre-warmed (37°C) culture medium. |
| Variable Incubation Times | Standardize the timing of inhibitor addition and the total incubation period across all plates and experiments for consistent results. |
| Cell Line Integrity | Use low-passage, authenticated cell lines. Genetic drift in high-passage cells can alter drug sensitivity. |
Issue 2: Lack of Expected Inhibition of Downstream EGFR Signaling (e.g., p-EGFR, p-ERK, p-AKT)
If Western blot analysis does not show a dose-dependent decrease in the phosphorylation of EGFR and its downstream targets, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., picomolar to micromolar range) and a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal conditions for your specific cell line. |
| Cell Line Specificity | Confirm that your chosen cell line expresses sufficient levels of EGFR and that the pathway is active. Some cell lines may have intrinsic resistance or rely on alternative signaling pathways for survival. |
| Ligand Stimulation | For cell lines with low basal EGFR activity, stimulation with an EGFR ligand like EGF (e.g., 100 ng/mL for 15-30 minutes) may be necessary to observe the inhibitory effect of this compound on phosphorylation. |
| Poor Antibody Quality | Use validated antibodies for p-EGFR, total EGFR, and downstream targets. Titrate primary and secondary antibodies to determine the optimal concentrations for a clear signal with low background. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q2: How can I be sure that the observed effects are specific to EGFR inhibition?
A2: While BPIQ-II is reported to be highly selective for EGFR, it is good practice to include appropriate controls. Consider using a rescue experiment, where the inhibitory effect of BPIQ-II is overcome by adding a downstream activator. Additionally, using a negative control cell line that does not express EGFR can help confirm specificity.
Q3: My cells seem to be developing resistance to this compound. What could be the cause?
A3: Acquired resistance to EGFR inhibitors is a known phenomenon.[2][3][4][5] This can occur through several mechanisms, including secondary mutations in the EGFR kinase domain (such as the T790M mutation) or the activation of bypass signaling pathways (like MET amplification) that circumvent the need for EGFR signaling.[2][3][4]
Detailed Methodologies
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should be constant across all wells. Replace the medium with 100 µL of the compound dilutions and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-EGFR Inhibition
This protocol details the steps to verify the inhibition of EGFR signaling.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[4] Serum-starve the cells overnight if necessary. Treat with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). If required, stimulate with EGF (e.g., 100 ng/mL) for the final 15-30 minutes of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge to pellet cell debris.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[3][4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-EGFR (in 5% BSA/TBST) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an ECL substrate and an imaging system.[4]
-
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin or GAPDH.[3][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of BPIQ-II hydrochloride in storage
This technical support center provides guidance on the proper storage and handling of BPIQ-II hydrochloride to prevent its degradation. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Exposure to light (photodegradation) or oxygen (oxidation). | Store the compound in an amber or opaque vial to protect it from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Clumping or change in physical appearance | High humidity leading to moisture absorption. | Store the compound in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel). Ensure the container is tightly sealed. |
| Reduced potency or inconsistent experimental results | Chemical degradation due to improper storage temperature or pH instability in solution. | Store the solid compound at the recommended temperature (see Storage Conditions table). Prepare solutions fresh and use them promptly. If solutions must be stored, conduct stability studies to determine appropriate conditions. |
| Precipitation of the compound from solution | The pH of the solution may have shifted, affecting solubility. The hydrochloride salt may precipitate in acidic solutions due to the common-ion effect.[1] | Buffer the solution to an appropriate pH where this compound is stable and soluble. Avoid highly acidic conditions for prolonged periods. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture. For short-term storage (up to a few weeks), storage at 2-8°C is acceptable.
Q2: How can I prevent the degradation of this compound in solution?
A2: To minimize degradation in solution, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in small aliquots at -20°C or -80°C for a limited time. The stability of the compound in your specific solvent and buffer system should be validated. Factors such as pH and the presence of buffering species can significantly impact stability.[2]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for compounds similar to this compound often include hydrolysis and oxidation.[3][4] The hydrochloride salt itself can also be susceptible to disproportionation in certain solid-state formulations.[5][6]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to UV or visible light can lead to photodegradation. It is crucial to handle the compound in a light-protected environment and store it in amber or opaque containers.
Q5: What solvents should be used to prepare solutions of this compound?
A5: The choice of solvent depends on the experimental requirements. While this compound is generally soluble in aqueous solutions, the pH of the resulting solution should be considered. For stock solutions, anhydrous solvents such as DMSO or ethanol (B145695) may be suitable. However, the long-term stability in these solvents should be verified.
Quantitative Data Summary
The following table summarizes the stability of this compound under various storage conditions. These data are based on accelerated stability studies and should be used as a guideline.
| Storage Condition | Duration | Purity (%) | Key Degradants Observed |
| -20°C, Dark, Dry | 12 months | >99% | None significant |
| 2-8°C, Dark, Dry | 6 months | 98% | Minor oxidative products |
| 25°C, Dark, Ambient Humidity | 3 months | 92% | Hydrolysis and oxidative products |
| 25°C, Exposed to Light | 1 month | 85% | Photodegradation products |
| 40°C, 75% Relative Humidity | 1 month | 78% | Significant hydrolysis and oxidation |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
-
Weigh 5 mg of this compound into three separate amber glass vials.
-
Tightly cap the vials.
-
Place one vial at the recommended storage temperature of -20°C (control).
-
Place the second vial at 25°C and the third vial at 40°C.
-
After 1, 2, and 4 weeks, remove a small aliquot from each vial.
-
Analyze the purity of each sample by High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms to the control sample to identify and quantify any degradation products.
Protocol 2: Assessment of Photostability
-
Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Transfer the solution into two separate clear glass vials and one amber glass vial (control).
-
Expose one of the clear vials to a controlled light source (e.g., a photostability chamber with a light intensity of 1.2 million lux hours).
-
Keep the second clear vial wrapped in aluminum foil (dark control) and the amber vial under the same conditions.
-
After 24 and 48 hours, take aliquots from each vial.
-
Analyze the samples by HPLC to determine the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the thermal stability of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Cell viability assay problems with BPIQ-II hydrochloride
Welcome to the technical support center for BPIQ-II hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully employing this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as PD 158294, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It belongs to the linear imidazoquinazoline class of compounds.[1][3] Its mechanism of action involves competitively binding to the ATP site of EGFR, which in turn blocks EGF-stimulated signal transduction pathways that are crucial for cell growth and proliferation.[1][3]
Q2: What are the expected effects of this compound on cell viability?
A2: As an EGFR inhibitor, this compound is expected to decrease the viability of cancer cell lines that are dependent on the EGFR signaling pathway for their proliferation and survival. This effect is typically dose- and time-dependent. The inhibition of EGFR leads to cell cycle arrest and the induction of apoptosis.
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store this compound as a crystalline solid. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide for Cell Viability Assays
This guide addresses common problems that may be encountered when performing cell viability assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly High Cell Viability (Lower than expected efficacy) | 1. Cell Line Resistance: The chosen cell line may not be dependent on the EGFR signaling pathway for survival. 2. Compound Inactivity: The this compound may have degraded due to improper storage or handling. 3. Insufficient Incubation Time: The treatment duration may be too short to induce a significant effect on cell viability. 4. Suboptimal Compound Concentration: The concentrations used may be too low to effectively inhibit EGFR. | 1. Cell Line Selection: Use a positive control cell line known to be sensitive to EGFR inhibitors. Confirm EGFR expression and phosphorylation in your cell line. 2. Compound Integrity: Use a fresh stock of this compound and ensure proper storage. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Dose-Response Curve: Test a wider range of concentrations to establish a complete dose-response curve. |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and media components. 3. Incomplete Solubilization of Compound: this compound may not be fully dissolved in the culture medium. | 1. Proper Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes. 2. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Ensure Complete Solubilization: Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it in the culture medium, ensuring thorough mixing. Visually inspect for any precipitation. |
| Discrepancy Between Different Viability Assays (e.g., MTT vs. Trypan Blue) | 1. Interference with MTT Assay: As a chemical compound, this compound could potentially interfere with the MTT reagent. Although its absorbance maxima are at 232 and 349 nm, which is far from the formazan (B1609692) absorbance at ~570 nm, direct reduction of MTT cannot be ruled out without testing.[1] 2. Metabolic vs. Cytotoxic Effects: EGFR inhibitors can alter cellular metabolism, which is what tetrazolium-based assays (MTT, MTS, XTT) measure. This may not always directly correlate with the actual number of viable cells. | 1. No-Cell Control: To test for direct MTT reduction, incubate this compound in cell-free media with the MTT reagent. A color change would indicate direct interference. 2. Use Orthogonal Assays: Validate your findings with a viability assay that has a different readout, such as a dye exclusion method (e.g., Trypan Blue) that measures membrane integrity, or an ATP-based assay (e.g., CellTiter-Glo) that measures cellular ATP levels.[4] |
| Compound Precipitation in Culture Medium | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | 1. Check Solubility Limits: this compound has limited solubility in aqueous solutions.[1] Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. 2. Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation. If precipitation occurs, consider lowering the concentration or using a different solvent system if compatible with your cells. |
Quantitative Data Summary
The following tables provide key quantitative information for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride | [1] |
| Molecular Formula | C₁₅H₁₀BrN₅ • HCl | [1] |
| Formula Weight | 376.6 g/mol | [1] |
| Purity | ≥98% | [1] |
| UV Absorbance Maxima | 232, 349 nm | [1] |
Solubility
| Solvent | Concentration | Reference |
| DMSO | 30 mg/mL | [1] |
| DMF | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1] |
Biological Activity
| Target | IC₅₀ | Reference |
| EGFR | 8 pM | [1][3] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay.
References
Technical Support Center: Overcoming Resistance to BPIQ-II Hydrochloride in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing BPIQ-II hydrochloride in their experiments and encountering resistance. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome resistance in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as PD 158294, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] Its mechanism of action is the competitive binding to the ATP site of EGFR, which blocks the downstream signaling pathways that promote cancer cell growth and survival.[1][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is acquired resistance?
A2: Acquired resistance is characterized by an initial sensitivity to the drug followed by a decrease in response over time. To confirm this, you should:
-
Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of this compound on the parental, untreated cancer cell line.[5]
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of this compound over several weeks to months.[5]
-
Compare IC50 Values: Periodically measure the IC50 of the drug on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is indicative of acquired resistance.[5]
Q3: What are the common molecular mechanisms that could be driving resistance to this compound in my cancer cells?
A3: Resistance to EGFR inhibitors like this compound is a well-documented phenomenon and can be attributed to several mechanisms:
-
On-Target Mutations: The development of secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can prevent the binding of the inhibitor to the ATP pocket.
-
Bypass Pathway Activation: The cancer cells may activate alternative signaling pathways to circumvent the EGFR blockade. Common bypass pathways include the amplification or overexpression of other receptor tyrosine kinases like HER2 or MET.
-
Downstream Signaling Alterations: Mutations or altered expression of proteins downstream of EGFR, such as in the PI3K/AKT/mTOR or RAS/MEK/ERK pathways, can lead to constitutive activation of cell survival signals, rendering the inhibition of EGFR ineffective.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.
Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell plating, edge effects on the plate, or issues with drug solubilization. | Ensure uniform cell seeding density and randomize the layout of treatments on the plate.[7][8] Prepare fresh drug stocks and verify complete solubilization before each experiment.[5] |
| No significant difference in IC50 between parental and suspected resistant cell lines. | The resistance may not be fully developed, or the mechanism is not captured by a simple viability assay. | Continue the drug exposure for a longer duration to establish a more robust resistant phenotype. Investigate other mechanisms beyond cell proliferation, such as changes in apoptosis or cell migration. |
| The resistant cell line shows sensitivity to other EGFR inhibitors. | The resistance mechanism may be specific to the chemical structure of this compound. | This suggests a potential on-target mutation that affects the binding of BPIQ-II but not other EGFR inhibitors. Sequence the EGFR gene in both parental and resistant cell lines to identify any mutations. |
| Reversal agents for ABC transporters are toxic to the cells. | The concentration of the reversal agent is too high. | Perform a dose-response curve for the reversal agent alone to determine its non-toxic concentration range before using it in combination with this compound.[5] |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | 10 | 1 |
| Resistant Cell Line | This compound | 250 | 25 |
| Resistant + Inhibitor X | This compound | 15 | 1.5 |
Inhibitor X is a hypothetical agent targeting a resistance pathway.
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[9]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the data and use non-linear regression to determine the IC50 value.[5]
2. Western Blotting to Analyze Protein Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, MET, HER2, P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound on the EGFR signaling pathway.
Caption: A logical workflow for investigating and overcoming this compound resistance.
Caption: Common resistance mechanisms to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cenmed.com [cenmed.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BPIQ-II (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
- 5. benchchem.com [benchchem.com]
- 6. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BPIQ-II hydrochloride cross-reactivity with other kinases
Disclaimer: As of November 2025, there is no publicly available, comprehensive kinome-wide cross-reactivity data specifically for BPIQ-II hydrochloride. The following information is provided as a technical guide for researchers and is based on the known high selectivity of BPIQ-II for its primary target, EGFR, and representative data from other well-characterized selective EGFR inhibitors. The quantitative data presented is illustrative and intended to guide experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for EGFR?
A1: this compound is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 value of 8 pM.[1][2] It is described as being selective for EGFR over an assortment of other tyrosine and serine/threonine kinases.[2] High selectivity is crucial for minimizing off-target effects and achieving a better therapeutic window.
Q2: What are potential off-target kinases for a selective EGFR inhibitor like BPIQ-II?
A2: While BPIQ-II is highly selective, like most kinase inhibitors, it may exhibit some degree of cross-reactivity at higher concentrations. For EGFR inhibitors, off-targets can sometimes include other members of the ErbB family of receptor tyrosine kinases, such as ERBB2 (HER2) and ERBB4 (HER4), or other structurally related kinases. A comprehensive kinome scan is the most effective way to identify potential off-target interactions.
Q3: How do I interpret kinome-wide selectivity data (e.g., from a KINOMEscan™ assay)?
A3: Kinome-wide selectivity data is typically presented as either the dissociation constant (Kd), IC50, or percent of control at a fixed inhibitor concentration against a large panel of kinases.
-
Lower Kd or IC50 values indicate stronger binding or inhibition and thus higher potency. A significant difference (e.g., >100-fold) between the Kd/IC50 for the primary target (EGFR) and other kinases suggests high selectivity.
-
Percent of Control (%Ctrl) or Percent Inhibition: In single-concentration screens, a lower %Ctrl or higher % inhibition value for a kinase indicates a potential interaction. Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >65% or >90% inhibition).
Q4: My experiment suggests an off-target effect. How can I confirm this?
A4: If you suspect an off-target effect of BPIQ-II in your cellular experiments, you can perform several validation experiments:
-
Orthogonal Inhibitor: Use another structurally different but potent EGFR inhibitor. If the observed phenotype persists, it is more likely to be an on-target EGFR effect. If the phenotype is unique to BPIQ-II, it may be an off-target effect.
-
Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or phospho-specific western blotting for the suspected off-target kinase to confirm that BPIQ-II engages and inhibits it in your cellular model.
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase. If the phenotype upon BPIQ-II treatment is rescued or mimicked by the knockdown/knockout, it strongly suggests an off-target interaction.
Data Presentation: Representative Kinase Selectivity Profile
The following table provides an illustrative kinase selectivity profile for a highly selective EGFR inhibitor, representative of what might be expected for this compound. Data is presented as dissociation constants (Kd), where a lower value indicates a stronger interaction.
| Kinase Target | Kd (nM) | Kinase Family | Comments |
| EGFR (Wild-Type) | < 0.1 | Tyrosine Kinase | Primary Target |
| EGFR (L858R) | < 0.1 | Tyrosine Kinase | Primary Target (Activating Mutation) |
| ERBB2 (HER2) | 50 | Tyrosine Kinase | Member of the same family, potential for cross-reactivity. |
| ERBB4 (HER4) | 150 | Tyrosine Kinase | Member of the same family, weaker interaction. |
| ABL1 | > 10,000 | Tyrosine Kinase | Important for assessing hematological toxicity. |
| SRC | 800 | Tyrosine Kinase | Key non-receptor tyrosine kinase. |
| VEGFR2 | > 10,000 | Tyrosine Kinase | Important for anti-angiogenic off-target effects. |
| RIPK2 | 1,200 | Serine/Threonine | Example of a serine/threonine kinase with low affinity. |
| p38α (MAPK14) | > 10,000 | Serine/Threonine | Key signaling kinase in a different family. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Competition Binding Assay)
This protocol describes a generalized workflow for a competition binding assay, such as KINOMEscan™, to determine the selectivity of an inhibitor across a large panel of kinases.
Objective: To determine the dissociation constants (Kd) of this compound for a wide range of human kinases.
Methodology:
-
Assay Components: The core components are DNA-tagged kinases, the test inhibitor (BPIQ-II), and a ligand-immobilized solid support (e.g., beads).
-
Competition: BPIQ-II is incubated at various concentrations (typically an 11-point, 3-fold serial dilution) with the kinase-tagged phage and the immobilized ligand in a multi-well plate. The inhibitor competes with the immobilized ligand for binding to the kinase's ATP site.
-
Immobilization: The mixture is passed over the solid support, where kinases not bound to the inhibitor are captured by the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The captured, DNA-tagged kinases are eluted. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the inhibitor. The results are plotted as a function of inhibitor concentration, and the Kd is calculated from the dose-response curve.
Protocol 2: Cellular EGFR Phosphorylation Assay (Western Blot)
Objective: To confirm that this compound inhibits EGFR signaling in a cellular context by measuring the phosphorylation of EGFR and its downstream targets.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line with known EGFR expression and activation (e.g., A431, HCC827) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the concentration at which BPIQ-II inhibits EGFR signaling by 50% (cellular IC50).
Visualizations
Caption: Simplified EGFR signaling pathways inhibited by this compound.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Decision-making guide for troubleshooting potential off-target effects.
References
Adjusting experimental protocols for different BPIQ-II hydrochloride batches
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting experimental protocols for different batches of BPIQ-II hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant shift in the IC50 value of this compound with a new batch. What could be the cause?
A1: A shift in the half-maximal inhibitory concentration (IC50) is a common issue arising from batch-to-batch variability. Several factors can contribute to this discrepancy:
-
Purity: Even minor differences in the purity of the compound can lead to variations in its effective concentration and, consequently, its inhibitory activity. Impurities with inhibitory potential can significantly decrease the apparent IC50 value.[1]
-
Solubility: Inconsistent solubility between batches can affect the actual concentration of the inhibitor in your assay, leading to altered results.
-
Compound Integrity: Degradation of the compound or the presence of isomers can reduce its potency.
It is crucial to carefully examine the Certificate of Analysis (CoA) for each new batch and to perform a validation experiment to confirm the IC50 value.
Q2: What are the critical parameters to check on the Certificate of Analysis (CoA) for a new batch of this compound?
A2: When you receive a new batch of this compound, it is essential to review the CoA thoroughly. Key parameters to compare with previous batches include:
-
Purity (by HPLC): This is one of the most critical parameters. A lower purity percentage means a higher presence of other substances, which may or may not have biological activity.
-
Identity (by Mass Spectrometry and ¹H-NMR): These tests confirm that the compound is indeed this compound.
-
Appearance: While seemingly minor, a change in the physical appearance (e.g., color, crystallinity) could indicate a difference in the solid-state form or the presence of impurities.
-
Solvent Residue: The presence of residual solvents from the synthesis process can sometimes affect experimental outcomes.
Q3: How can we minimize variability in our cell-based assays when using a new batch of this compound?
A3: To minimize variability in cell-based assays, consistency in experimental conditions is paramount. This includes:
-
Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and serum concentration in the media. Regular cell line authentication is recommended to rule out contamination or misidentification.
-
Compound Preparation: Always prepare fresh stock solutions of the inhibitor. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before further dilution into your experimental medium.
-
Experimental Controls: Include a positive control inhibitor with a known potency in each experiment to ensure the assay is performing as expected.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with different batches of this compound.
Problem: Inconsistent results in EGFR kinase assays (e.g., altered IC50 values).
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | 1. Review the Certificate of Analysis (CoA): Compare the purity, identity, and other specifications of the new batch with the previous one. 2. Perform a Dose-Response Experiment: Validate the IC50 of the new batch by running a full dose-response curve. 3. Solubility Check: Ensure the compound is fully dissolving in your stock solvent and assay buffer. |
| Inaccurate Pipetting | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for serial dilutions and reagent additions. 2. Use a Multichannel Pipette for Seeding: This ensures a homogenous cell suspension and consistent cell numbers across wells. |
| Variable ATP Concentration | 1. Maintain Consistent ATP Levels: The measured potency of ATP-competitive inhibitors like BPIQ-II is sensitive to the ATP concentration. Use a consistent ATP concentration in your kinase assays. |
| Inactive Enzyme | 1. Check Enzyme Activity: Include a positive control inhibitor to confirm that the EGFR kinase is active. |
Problem: Lack of expected inhibition of downstream signaling (e.g., p-ERK, p-AKT) in Western blot analysis.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | 1. Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and duration of inhibitor treatment to effectively block EGFR signaling. |
| Cell Line Specificity | 1. Confirm EGFR Pathway Activity: Ensure your chosen cell line has an active EGFR pathway that is sensitive to this compound. |
| Poor Compound Solubility in Media | 1. Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO and ensure complete dissolution. 2. Pre-warm Media: Warm the cell culture medium to 37°C before adding the inhibitor stock solution to improve solubility. |
Data Presentation
Table 1: Hypothetical Comparison of Two this compound Batches
| Parameter | Batch A | Batch B | Notes |
| Lot Number | 202401-A | 202503-B | |
| Purity (HPLC) | 99.5% | 98.2% | A slight decrease in purity for Batch B. |
| Appearance | White crystalline solid | Off-white powder | Change in appearance could indicate differences in crystal form or minor impurities. |
| ¹H-NMR | Conforms to structure | Conforms to structure | Confirms the chemical identity. |
| Mass Spec (m/z) | 376.0 [M+H]⁺ | 376.1 [M+H]⁺ | Confirms the molecular weight. |
| Validated IC50 | 15 nM | 25 nM | The lower purity of Batch B may contribute to a higher IC50. |
Experimental Protocols
Protocol for Validating a New Batch of this compound
This protocol describes a cell-based assay to determine the IC50 value of a new batch of this compound using a cell line with a known active EGFR pathway (e.g., A431).
Materials:
-
A431 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (new and old batches)
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of both the new and old batches of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO only) and a positive control (a known EGFR inhibitor).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for batch variability.
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for batch validation.
References
Validation & Comparative
A Comparative Guide to EGFR Inhibitors in Lung Cancer: Profiling BPIQ-II Hydrochloride Against Established Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). These targeted therapies have significantly improved outcomes for patients with EGFR-mutated tumors. This guide provides a comparative overview of BPIQ-II hydrochloride, a potent early-generation EGFR inhibitor, and established first- and third-generation TKIs, namely Gefitinib/Erlotinib (B232) and Osimertinib. We present available performance data, detailed experimental methodologies for key assays, and visualizations of the underlying molecular pathways and workflows.
Introduction to EGFR Inhibition in NSCLC
EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis in a significant subset of NSCLC patients. EGFR TKIs function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling output.[2]
The clinical application of EGFR TKIs has evolved through generations, each developed to address challenges of efficacy and acquired resistance.
-
First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors effective against common activating mutations like exon 19 deletions and the L858R point mutation.[3]
-
Second-Generation (Afatinib, Dacomitinib): These are irreversible inhibitors that also target other ErbB family members, but their clinical utility against the most common resistance mutation, T790M, has been limited by toxicity.[3][4]
-
Third-Generation (Osimertinib): Designed to overcome resistance, these are irreversible inhibitors that selectively target both the activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR, leading to a better safety profile.[3][5]
This compound: An Early, Potent EGFR Inhibitor
This compound (also known as PD 158294) is a linear imidazoloquinazoline identified as a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[6] Preclinical studies have demonstrated its high potency with a reported IC50 value of 8 pM.[6][7] While this indicates strong enzymatic inhibition, this compound is a research compound from an earlier era of drug discovery. As such, publicly available, direct comparative studies against modern, clinically approved EGFR inhibitors in relevant lung cancer models are lacking.
Quantitative Performance Comparison
The following table summarizes key performance indicators for different classes of EGFR inhibitors. Due to the limited public data on this compound, its comparative efficacy against specific EGFR mutations prevalent in lung cancer remains uncharacterized.
| Inhibitor Class | Representative Drug(s) | Mechanism of Action | Target Mutations | IC50 vs. EGFR (WT) | Efficacy Against T790M | Efficacy Against C797S |
| Early Imidazoloquinazoline | This compound | Reversible, ATP-Competitive | EGFR (general) | 8 pM[2][6] | Data Not Available | Data Not Available |
| First-Generation | Gefitinib, Erlotinib | Reversible, ATP-Competitive | Activating mutations (L858R, ex19del)[3] | ~2-20 nM | Ineffective[8] | Ineffective |
| Third-Generation | Osimertinib | Irreversible (covalent bond to Cys797)[9] | Activating mutations + T790M resistance mutation[5] | ~200-500 nM | Effective[5] | Ineffective[5] |
Note: IC50 values can vary significantly based on assay conditions. The data presented is for comparative purposes.
Signaling Pathways and Mechanisms of Action
Targeted inhibition of EGFR disrupts downstream signaling critical for tumor growth. The diagrams below, generated using the DOT language, illustrate the EGFR signaling pathway and the distinct mechanisms of reversible and irreversible inhibitors.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Caption: Mechanisms of reversible vs. irreversible EGFR kinase inhibitors.
Experimental Protocols
Reproducibility is paramount in drug development. Below are detailed, generalized protocols for key in vitro and in vivo assays used to evaluate EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase by quantifying ADP production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare the kinase reaction master mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[10]
-
Dilute recombinant human EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cell-Based Viability/Proliferation Assay (MTS/MTT)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC50 of a test compound in EGFR-dependent lung cancer cell lines (e.g., NCI-H1975 for T790M).
Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
MTS/MTT Assay:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) and incubate for 3-4 hours. Afterwards, remove the medium and add 100 µL of a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot viability against inhibitor concentration to determine the cellular IC50 value.
-
In Vivo Tumor Xenograft Model
This preclinical model evaluates the efficacy of an inhibitor in suppressing tumor growth in an animal model.
Objective: To assess the in vivo anti-tumor activity of a test compound.
Methodology:
-
Cell Preparation and Implantation:
-
Use an appropriate NSCLC cell line (e.g., NCI-H1975 for T790M-positive tumors).
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in a mixture of sterile PBS and Matrigel® and subcutaneously inject them (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., 6-8 week old athymic nude mice).[12]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements 2-3 times per week, calculating volume using the formula: Volume = (Length x Width²) / 2.[12]
-
When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., vehicle control, test inhibitor low dose, test inhibitor high dose, standard-of-care).[12]
-
-
Compound Administration:
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and animal body weight throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for p-EGFR).
-
Conclusion
This compound is a highly potent, early-stage EGFR inhibitor, notable for its picomolar IC50 value in biochemical assays.[2][6] However, it represents an initial step in the long journey of EGFR TKI development. The field has since advanced to third-generation inhibitors like Osimertinib, which offer a superior clinical profile by effectively targeting both initial activating mutations and the key T790M resistance mechanism, while maintaining a favorable safety window by sparing wild-type EGFR.[3][5]
For drug development professionals, BPIQ-II serves as a case study in potent enzyme inhibition. However, without comprehensive data on its selectivity, activity against resistance mutations, and in vivo efficacy, its potential cannot be fully assessed against current standards of care. Future research on novel inhibitors must include rigorous, direct comparisons with clinically relevant drugs like Osimertinib across a panel of mutant cell lines and corresponding in vivo models to establish any potential advantages in the complex landscape of NSCLC treatment.
References
- 1. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SWOG S0709: Randomized Phase II Trial of Erlotinib versus Erlotinib Plus Carboplatin/Paclitaxel in Patients with Advanced Non-Small Cell Lung Cancer and Impaired Performance Status as Selected by a Serum Proteomics Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. themarkfoundation.org [themarkfoundation.org]
- 4. A Randomized, Phase II, Biomarker-Selected Study Comparing Erlotinib to Erlotinib Intercalated With Chemotherapy in First-Line Therapy for Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor inhibitors in development for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized, phase II, biomarker-selected study comparing erlotinib to erlotinib intercalated with chemotherapy in first-line therapy for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is the game over for PD-1 inhibitors in EGFR mutant non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Trispecific PD-L1 Blocking Antibody That Exhibits EGFR-Conditional 4-1BB Agonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Anti-Cancer Efficacy of BPIQ-II Hydrochloride in Preclinical Animal Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-cancer effects of BPIQ-II hydrochloride (hereafter referred to as BPIQ), a novel synthetic quinoline (B57606) derivative, in preclinical animal models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BPIQ's potential as a therapeutic agent, particularly for non-small cell lung cancer (NSCLC). This document summarizes the available quantitative data, details experimental methodologies, and contextualizes BPIQ's performance against related compounds and established chemotherapeutics.
Executive Summary
BPIQ, chemically identified as 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one, has demonstrated notable anti-cancer properties in early preclinical studies.[1][2] Research highlights its efficacy in inducing cell cycle arrest and apoptosis in lung cancer cells.[1][3][4] The primary in vivo validation has been conducted using a zebrafish xenograft model, where BPIQ was shown to inhibit tumor growth.[1][3][4]
It is critical to note a limitation in the currently available public data: to date, there are no published studies evaluating the efficacy of BPIQ in mammalian animal models, such as mouse xenografts. This data gap is significant for a comprehensive preclinical assessment. To provide a broader context for the potential of this class of compounds, this guide also includes data on other indenoisoquinoline derivatives that have been evaluated in murine models. A direct comparison with established NSCLC treatments, topotecan (B1662842) and irinotecan, is provided based on their known mechanisms and available preclinical data.
Comparative Efficacy of BPIQ and Related Compounds
The following tables summarize the available quantitative data on the anti-cancer effects of BPIQ and other relevant compounds in animal models.
Table 1: In Vivo Efficacy of BPIQ in a Zebrafish Xenograft Model
| Compound | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| BPIQ | Zebrafish Xenograft | Non-Small Cell Lung Cancer (H1299 cells) | Not Specified | Significant reduction in tumor volume | [1][2] |
Note: Specific dosage and quantitative tumor growth inhibition data for the BPIQ zebrafish model were not available in the reviewed literature.
Table 2: In Vivo Efficacy of a Structurally Related Indenoisoquinoline Compound in a Mouse Xenograft Model
| Compound | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| LMP517 (Fluoroindenoisoquinoline) | Nude Mice Xenograft | Small Cell Lung Cancer (H82 cells) | 10 mg/kg | Significant reduction in tumor growth | [5][6][7] |
Table 3: Overview of Standard-of-Care Alternatives in Animal Models
| Compound | Animal Model | Cancer Type | Dosage | Efficacy | Reference |
| Topotecan | Mouse Model | Lewis Lung Carcinoma | Not Specified | Potentiates anti-tumor and anti-metastatic effects | [8] |
| Irinotecan | Mouse Model | C26 Colon Cancer | 100 mg/kg (i.p.) | Increased life span | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments based on the available literature.
Zebrafish Xenograft Model for NSCLC
-
Cell Culture and Labeling: Human NSCLC cell lines (e.g., H1299) are cultured under standard conditions. Prior to injection, cells are labeled with a fluorescent dye (e.g., CM-Dil) for in vivo tracking.
-
Microinjection: Approximately 100-200 labeled cancer cells are microinjected into the yolk sac of zebrafish embryos at 48 hours post-fertilization.
-
Drug Administration: Following injection, the embryos are transferred to a medium containing either a vehicle control (e.g., DMSO) or the therapeutic agent (BPIQ). The concentration of BPIQ used in the published study was not specified.
-
Tumor Growth Assessment: At specified time points post-injection (e.g., 24, 48, and 72 hours), the tumor size is quantified by measuring the fluorescent area within the zebrafish embryos using fluorescence microscopy.
-
Toxicity Evaluation: The toxicity of the compound is assessed by monitoring the survival rate and morphological changes in the treated zebrafish larvae.
Murine Xenograft Model for Lung Cancer
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used to prevent rejection of human tumor cells.
-
Cell Implantation: A suspension of human lung cancer cells (e.g., 1 x 10^6 H82 cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: The therapeutic agent (e.g., LMP517 at 10 mg/kg) is administered via a specified route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily for 5 days).
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Western Blot Analysis
-
Protein Extraction: Cancer cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin B, CDK1, Bad, Bim, XIAP, Survivin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathways
BPIQ exerts its anti-cancer effects primarily through the induction of G2/M phase cell cycle arrest and mitochondrial-mediated apoptosis.[1][3][4]
BPIQ-Induced Cell Cycle Arrest
BPIQ treatment leads to a significant decrease in the protein levels of Cyclin B and Cyclin-Dependent Kinase 1 (CDK1).[1][3] This disruption of the Cyclin B/CDK1 complex is a key regulator of the G2/M transition, leading to cell cycle arrest at this phase.
Caption: BPIQ-induced G2/M cell cycle arrest pathway.
BPIQ-Induced Mitochondrial Apoptosis
The apoptotic mechanism of BPIQ is centered on the intrinsic mitochondrial pathway.[1] Treatment with BPIQ results in an upregulation of pro-apoptotic proteins Bad and Bim, and a downregulation of the anti-apoptotic proteins XIAP and Survivin.[1][3] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death.
Caption: BPIQ-induced mitochondrial apoptosis pathway.
Conclusion and Future Directions
The available preclinical data indicates that BPIQ is a promising anti-cancer agent for NSCLC, with a clear mechanism of action involving cell cycle arrest and mitochondrial apoptosis. The efficacy demonstrated in the zebrafish xenograft model is a positive early indicator. However, the lack of data from mammalian models is a significant hurdle for further development and a direct comparison with established drugs like topotecan and irinotecan.
Future research should prioritize the evaluation of BPIQ in murine xenograft models of NSCLC to establish a more robust preclinical proof-of-concept. Such studies would provide essential data on dosing, efficacy (tumor growth inhibition), and safety in a mammalian system, allowing for a more direct and meaningful comparison with current standard-of-care therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Indenoisoquinoline LMP517: A Novel Antitumor Agent Targeting both TOP1 and TOP2 | Semantic Scholar [semanticscholar.org]
- 8. In Vivo Bioluminescence Imaging of Tumor Progression in the Lewis Lung Carcinoma Orthotopic Mouse Model: A Comparison Between the Tail Vein Injection and Intranasal Instillation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of BPIQ-II Hydrochloride: A Comparative Analysis
A deep dive into the molecular mechanisms of BPIQ-II hydrochloride reveals its potent ability to trigger programmed cell death in cancer cells through the intrinsic apoptotic pathway. This guide provides a comparative analysis of this compound's effects on key pro-apoptotic proteins, contextualized with other apoptosis-inducing agents, offering researchers and drug development professionals critical insights into its therapeutic potential.
This compound, a novel synthetic quinoline (B57606) derivative, has demonstrated significant anti-cancer activity by inducing mitochondrial-mediated apoptosis.[1][2][3] This process is tightly regulated by a delicate balance between pro-survival and pro-apoptotic proteins. This compound disrupts this balance, tipping the scales in favor of cell death.[1] This guide will dissect the experimental evidence of this compound's impact on these crucial proteins and compare its mechanism to other apoptosis induction strategies.
Comparative Analysis of Pro-Apoptotic Protein Modulation
The efficacy of a pro-apoptotic agent can be quantified by its ability to modulate the expression and activity of key proteins in the apoptotic cascade. The following table summarizes the observed effects of this compound on several critical pro-apoptotic and regulatory proteins, based on in-vitro studies on H1299 non-small cell lung cancer cells.[1] For a broader perspective, a qualitative comparison is made with the general mechanism of BH3 mimetics, a class of drugs that also target the Bcl-2 family of proteins to induce apoptosis.
| Target Protein | Effect of this compound | General Effect of BH3 Mimetics (e.g., Venetoclax) |
| Pro-Apoptotic Bcl-2 Family | ||
| Bad | Dramatically Increased | Not a direct target; indirectly activated by release from Bcl-2/Bcl-xL |
| Bim | Dramatically Increased | Released from Bcl-2/Bcl-xL to activate Bax/Bak |
| Inhibitor of Apoptosis Proteins (IAPs) | ||
| XIAP | Significantly Decreased | Not a primary target |
| Survivin | Significantly Decreased | Not a primary target |
| Caspase Family | ||
| Caspase-9 | Proteolytic Activation | Activated downstream of cytochrome c release |
| Caspase-3 | Proteolytic Activation | Activated by initiator caspases (e.g., Caspase-9) |
Table 1: Comparative Effects on Pro-Apoptotic and Regulatory Proteins. This table outlines the documented effects of this compound on key apoptosis-related proteins in H1299 lung cancer cells and provides a qualitative comparison with the mechanism of BH3 mimetics.
Signaling Pathways and Experimental Workflows
The induction of apoptosis by this compound follows a well-defined signaling cascade, primarily centered around the mitochondria. The following diagrams illustrate this pathway and the typical experimental workflow used to assess the pro-apoptotic effects of a compound.
References
- 1. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BPIQ-II Hydrochloride vs. BPIQ: A Comparative Analysis for Researchers
In the landscape of oncological research, the exploration of novel small molecules with therapeutic potential is a constant endeavor. Among these, quinoline (B57606) and its derivatives have emerged as a significant class of compounds with diverse biological activities. This guide provides a detailed comparative analysis of two such compounds: BPIQ-II hydrochloride, a potent EGFR inhibitor, and BPIQ, a synthetic quinoline derivative with demonstrated anti-cancer activity in lung cancer models. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their potential applications.
Chemical Identity and Physicochemical Properties
A fundamental distinction between this compound and BPIQ lies in their core chemical structures, which dictates their mechanism of action and biological targets. This compound is a linear imidazoloquinazoline, while BPIQ is a more complex 6-aryl-substituted indeno[1,2-c]quinoline.
| Feature | This compound | BPIQ |
| Chemical Name | N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride | 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one |
| Synonyms | PD 158294 | - |
| Molecular Formula | C₁₅H₁₀BrN₅ • HCl | C₄₁H₄₇N₅O₄ |
| Molecular Weight | 376.6 g/mol | 685.85 g/mol |
| Core Structure | Imidazo[4,5-g]quinazoline | Indeno[1,2-c]quinoline |
Biological Activity and Mechanism of Action
The primary divergence in the pharmacological profiles of this compound and BPIQ is their principal mechanism of anti-cancer activity. This compound is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy. In contrast, BPIQ induces cancer cell death through the intrinsic mitochondrial apoptotic pathway and promotes cell cycle arrest.
| Parameter | This compound | BPIQ |
| Primary Target | EGFR Tyrosine Kinase | Mitochondria-mediated apoptotic pathway |
| Mechanism of Action | Competitive ATP-binding site inhibitor of EGFR | Induction of G2/M phase cell cycle arrest and apoptosis |
| Potency (IC₅₀/GI₅₀) | IC₅₀ = 8 pM (for EGFR kinase inhibition)[1] | GI₅₀ = 0.67 ± 0.01 µM (NCI-H1299 cells, 24h) |
Efficacy in Preclinical Models
Both compounds have demonstrated anti-cancer effects in preclinical studies, albeit in different contexts and with varying potencies.
| Cell Line/Model | This compound | BPIQ |
| NCI-H1299 (NSCLC) | Data not available in searched literature | Significant inhibition of proliferation at 1, 2, 5, and 10 µM. |
| A549 (NSCLC) | Data not available in searched literature | Significant inhibition of proliferation at 1, 2, 5, and 10 µM. |
| H1437 (NSCLC) | Data not available in searched literature | Significant inhibition of proliferation at 1, 2, 5, and 10 µM. |
| Zebrafish Xenograft | Not reported | Demonstrated anti-lung cancer effect. |
Signaling Pathways
The distinct mechanisms of action of this compound and BPIQ translate to their engagement with different cellular signaling pathways.
This compound Signaling Pathway
This compound directly inhibits the tyrosine kinase activity of EGFR. This receptor is a critical node in cellular signaling, and its inhibition affects multiple downstream pathways that regulate cell proliferation, survival, and differentiation.
BPIQ Signaling Pathway
BPIQ's anti-cancer activity is mediated through the induction of mitochondrial-mediated apoptosis and cell cycle arrest. This involves the modulation of key proteins in the apoptotic and cell cycle machinery.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of these compounds.
EGFR Kinase Activity Assay (for this compound)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against EGFR tyrosine kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare stock solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the EGFR kinase solution.
-
Add the various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
-
Signal Detection:
-
After a defined incubation period (e.g., 30-60 minutes) at 30°C, stop the reaction.
-
Detect the amount of substrate phosphorylation using a suitable method, such as a luminescence-based kinase assay (e.g., ADP-Glo™) that measures ADP production, or an ELISA-based method with a phospho-specific antibody.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Cycle Analysis (for BPIQ)
This protocol describes a standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed lung cancer cells (e.g., NCI-H1299) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BPIQ or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (for BPIQ)
This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Seed lung cancer cells in 6-well plates and treat with BPIQ as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to each sample.
-
Analyze the cells immediately by flow cytometry.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Conclusion
This compound and BPIQ represent two distinct classes of anti-cancer compounds with different mechanisms of action and molecular targets. This compound is a highly potent, targeted inhibitor of EGFR, a clinically validated target in oncology. Its picomolar potency suggests significant potential in EGFR-driven cancers. In contrast, BPIQ acts through a broader mechanism involving the induction of apoptosis and cell cycle arrest, which may be effective in cancers that are not reliant on EGFR signaling.
The choice between these compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. For cancers with known EGFR mutations or overexpression, this compound presents a clear, targeted approach. For cancers where inducing apoptosis and overcoming resistance to targeted therapies is a priority, BPIQ may offer a valuable alternative. The provided experimental protocols should serve as a foundation for researchers to further explore the therapeutic potential of these and other novel quinoline-based compounds.
References
A Comparative Guide to Next-Generation EGFR Inhibitors: Alternatives to BPIQ-II Hydrochloride
For researchers and drug development professionals exploring alternatives to emerging compounds like BPIQ-II hydrochloride, this guide provides a comparative analysis of established and clinically relevant Epidermal Growth Factor Receptor (EGFR) inhibitors. We delve into the evolution of these inhibitors, their mechanisms of action, and their efficacy against various EGFR mutations, supported by experimental data and detailed protocols.
The Evolution of EGFR Inhibition
The landscape of EGFR inhibitors has evolved significantly, moving from first-generation reversible inhibitors to third-generation covalent inhibitors that target specific resistance mutations. This progression has been driven by the need to overcome acquired resistance mechanisms that emerge during cancer therapy.
Comparative Performance of EGFR Inhibitors
The efficacy of EGFR inhibitors is highly dependent on the specific mutation present in the EGFR gene. The following tables summarize the inhibitory concentrations (IC50) of key inhibitors against wild-type EGFR and common mutations.
Table 1: In Vitro Kinase Assay (IC50, nM)
| Compound | Generation | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) |
| Gefitinib | First | 15 | 12 | 10 | >1000 |
| Erlotinib | First | 2 | 4 | 5 | >1000 |
| Afatinib | Second | 10 | 1 | 0.5 | 100 |
| Osimertinib | Third | 200 | 15 | 12 | 1 |
Data compiled from various preclinical studies. Actual values may vary based on assay conditions.
Table 2: Cellular Proliferation Assay (GI50, nM)
| Compound | Cell Line (Mutation) | GI50 (nM) |
| Gefitinib | PC-9 (Exon 19 Del) | 15 |
| H1975 (L858R/T790M) | >5000 | |
| Afatinib | PC-9 (Exon 19 Del) | 5 |
| H1975 (L858R/T790M) | 250 | |
| Osimertinib | PC-9 (Exon 19 Del) | 20 |
| H1975 (L858R/T790M) | 10 |
GI50 values represent the concentration required to inhibit cell growth by 50%.
EGFR Signaling Pathway and Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream signals.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of inhibitor performance. Below are standard protocols for key assays.
1. In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of a compound on EGFR kinase activity.
-
Principle: A biotinylated substrate peptide and an anti-phosphotyrosine antibody labeled with a fluorescent donor/acceptor pair are used. Phosphorylation of the substrate by EGFR brings the donor and acceptor into proximity, generating a FRET signal.
-
Protocol:
-
Recombinant human EGFR kinase is incubated with the test compound (e.g., BPIQ-II alternatives) at varying concentrations in a kinase reaction buffer.
-
ATP and a biotinylated substrate peptide are added to initiate the kinase reaction.
-
The reaction is stopped, and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) are added.
-
After incubation, the fluorescence is read at 620 nm and 665 nm. The ratio is used to calculate kinase inhibition and determine the IC50 value.
-
2. Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of inhibitors on the viability and proliferation of cancer cell lines.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Cancer cells (e.g., PC-9, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound and incubated for 72 hours.
-
MTT solution is added to each well, and the plate is incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm. The results are used to calculate the GI50 value.
-
3. Western Blotting for Phospho-EGFR
This technique is used to confirm the inhibition of EGFR signaling within the cell.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated EGFR.
-
Protocol:
-
Cells are treated with the inhibitor for a specified time, then lysed.
-
Protein concentration in the lysate is determined using a BCA assay.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-Actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the signal is detected. A decrease in the p-EGFR signal relative to total EGFR indicates successful inhibition.
-
Investigating the Cell Cycle Effects of BPIQ-II Hydrochloride: A Comparative Guide to Confirming G2/M-Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPIQ-II hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). While its primary mechanism of action is well-established, its specific effects on cell cycle progression remain to be fully elucidated. This guide provides a comprehensive framework for investigating the potential of this compound to induce G2/M-phase arrest in cancer cells. By comparing its hypothetical performance with well-characterized G2/M arresting agents, this document offers detailed experimental protocols and data presentation formats to systematically evaluate its efficacy and mechanism.
Introduction to G2/M-Phase Arrest in Cancer Therapy
The cell cycle is a tightly regulated process that governs cell proliferation. The G2/M checkpoint, in particular, is a critical control point that ensures the fidelity of chromosome segregation during mitosis. Inducing G2/M-phase arrest is a proven strategy in cancer therapy as it can selectively trigger apoptosis in rapidly dividing cancer cells with compromised DNA damage checkpoints. Several established anticancer agents, such as paclitaxel (B517696), nocodazole, and etoposide, exert their cytotoxic effects by causing an accumulation of cells in the G2/M phase.
While many EGFR inhibitors are known to primarily induce G1 arrest, some have been reported to cause G2/M arrest in specific cellular contexts. Given that this compound is a potent EGFR inhibitor, it is plausible that it may also modulate the G2/M transition. This guide outlines the necessary experiments to test this hypothesis and characterize the molecular events associated with this compound treatment.
Comparative Analysis of G2/M Arresting Agents
To effectively evaluate the G2/M-phase arresting potential of this compound, a direct comparison with known inducers is essential. The following table summarizes the characteristics of established G2/M arresting agents that can serve as positive controls and benchmarks for these studies.
| Compound | Mechanism of Action | Typical Concentration | Treatment Time | Expected % of Cells in G2/M |
| This compound | EGFR inhibitor (Hypothesized to induce G2/M arrest) | To be determined (e.g., 1-10 µM) | 24-48 hours | To be determined |
| Nocodazole | Microtubule depolymerizing agent | 50-100 ng/mL | 16-24 hours | >70% |
| Paclitaxel (Taxol) | Microtubule stabilizing agent | 5-50 nM | 16-24 hours | >60%[1][2] |
| Etoposide | Topoisomerase II inhibitor | 1-10 µM | 24-48 hours | >50%[3][4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, vehicle control, and comparator compounds for the desired time.
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[5][6][7][8][9]
Western Blotting for G2/M Regulatory Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins that regulate the G2/M transition.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-Cdc25C)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells as described in the flow cytometry protocol.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[10]
Immunofluorescence Microscopy of Microtubules and Centrosomes
This protocol allows for the visualization of the microtubule network and centrosomes to assess mitotic spindle formation.
Materials:
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat them as required.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[11][12][13]
Visualizing the Investigational Workflow and Underlying Mechanisms
To facilitate a clear understanding of the experimental logic and the potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for investigating G2/M arrest.
References
- 1. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 12. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BPIQ-II Hydrochloride with Commercially Available EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), BPIQ-II hydrochloride, with commercially available first, second, and third-generation EGFR TKIs. The information presented herein is intended to offer an objective overview based on available preclinical data to aid in research and development efforts.
Introduction to EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[][3] EGFR TKIs are a class of targeted therapies designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and suppressing tumor growth.[4]
Commercially available EGFR TKIs are categorized into three generations based on their chemical properties and targets:
-
First-Generation (Reversible): Gefitinib and Erlotinib reversibly bind to the ATP-binding site of both wild-type and mutant EGFR.[4][5]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib form a covalent bond with the EGFR kinase domain, leading to irreversible inhibition of both wild-type and common activating mutations.[1][3]
-
Third-Generation (Irreversible, Mutant-Selective): Osimertinib is designed to irreversibly inhibit EGFR harboring sensitizing mutations as well as the T790M resistance mutation, while sparing wild-type EGFR.[4][6]
This compound is a potent, investigational linear imidazoquinazoline compound that has been shown to be a highly selective inhibitor of EGFR tyrosine kinase activity.[7] This guide will compare its preclinical profile with the established commercial EGFR TKIs.
Comparative Analysis of Preclinical Data
The following tables summarize the available preclinical data for this compound and commercially available EGFR TKIs. It is important to note that the data for this compound is from a single primary publication, and direct head-to-head comparative studies with the other TKIs under identical experimental conditions are not publicly available. Therefore, this comparison is based on data collated from multiple independent studies and should be interpreted with this limitation in mind.
Table 1: Biochemical Potency Against EGFR Kinase
| Compound | Generation | Target EGFR Status | IC50 (nM) | Reference(s) |
| This compound | Investigational | Wild-Type | 0.008 | [7] |
| Gefitinib | First | Wild-Type | 2 - 37 | |
| L858R | 24 | |||
| Exon 19 Del | 5.4 | |||
| T790M | >1000 | |||
| Erlotinib | First | Wild-Type | 2 - 5 | [8] |
| L858R | 43 | [8] | ||
| Exon 19 Del | 6 | [8] | ||
| T790M | 495 | [8] | ||
| Afatinib | Second | Wild-Type | 0.5 | [8] |
| L858R | 0.4 | [8] | ||
| Exon 19 Del | 0.5 | [8] | ||
| T790M | 10 | [8] | ||
| Osimertinib | Third | Wild-Type | 494 | [8] |
| L858R | 9 | [8] | ||
| Exon 19 Del | 12 | [8] | ||
| T790M | 1 | [8] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50% in a biochemical assay.
Table 2: In Vitro Efficacy in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 Del | 10 - 20 | 5 - 15 | 0.5 - 1 | 10 - 20 | [8][9] |
| HCC827 | Exon 19 Del | 5 - 15 | 8 - 20 | 1 - 5 | 15 - 30 | [10] |
| H1975 | L858R & T790M | >10,000 | >10,000 | 50 - 100 | 5 - 25 | [8] |
| A549 | Wild-Type | >10,000 | >10,000 | >10,000 | >10,000 | |
| H3255 | L858R | 25 - 50 | 30 - 60 | 1 - 5 | 20 - 40 | [9] |
IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of the cancer cell lines by 50%. Data for this compound in these cell lines is not publicly available.
Experimental Protocols
Protocol 1: EGFR Kinase Inhibition Assay (Based on Rewcastle et al., 1996)
This protocol is adapted from the method used to determine the IC50 value of this compound.
Objective: To determine the in vitro inhibitory activity of a test compound against the tyrosine kinase activity of purified EGFR.
Materials:
-
Purified full-length EGFR enzyme (e.g., from A431 cells).
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 125 mM NaCl, 24 mM MgCl2).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a fragment of phospholipase C-γ1).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
[γ-³²P]ATP.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a reaction tube, combine the purified EGFR enzyme, the substrate peptide, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of EGFR TKIs on the proliferation of cancer cell lines.
Objective: To determine the in vitro IC50 of a test compound on the proliferation of EGFR-dependent cancer cell lines.
Materials:
-
NSCLC cell lines with known EGFR mutation status.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the test compound or a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Apoptotic Pathways Triggered by BPIQ and BPIQ-II Hydrochloride
In the landscape of oncological research, the induction of apoptosis in cancer cells remains a cornerstone of therapeutic strategies. This guide provides a comparative overview of the apoptotic mechanisms initiated by two distinct compounds: 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ) and BPIQ-II hydrochloride. While their nomenclature might suggest a close relationship, these agents possess fundamentally different chemical structures and elicit their pro-apoptotic effects through disparate signaling cascades. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a clear comparison based on available experimental data.
BPIQ: A Potent Inducer of the Mitochondrial Apoptotic Pathway
BPIQ is a novel synthetic derivative of 6-arylindeno[1,2-c]quinoline that has demonstrated significant anti-cancer properties, particularly against non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action is centered on the induction of the intrinsic, or mitochondrial, pathway of apoptosis.
Mechanism of Action
BPIQ initiates apoptosis through a multi-faceted attack on cancer cell proliferation and survival. The key events in the BPIQ-induced apoptotic cascade are:
-
Cell Cycle Arrest: BPIQ treatment leads to an arrest of cancer cells in the G2/M phase of the cell cycle. This is associated with a marked decrease in the protein levels of cyclin B and cyclin-dependent kinase 1 (CDK1).[1][3]
-
Disruption of Mitochondrial Membrane Potential (MMP): A hallmark of BPIQ's action is the dose-dependent disruption of the MMP, a critical event in the initiation of mitochondrial apoptosis.[1]
-
Modulation of Bcl-2 Family Proteins: The compound perturbs the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of pro-apoptotic proteins such as Bad and Bim, while downregulating pro-survival proteins like XIAP (X-linked inhibitor of apoptosis protein) and survivin.[1][3]
-
Caspase Activation: The disruption of the mitochondrial outer membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. BPIQ has been shown to cause the proteolytic activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase).[1]
-
PARP Cleavage: The activation of caspase-3 results in the cleavage of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inactivation of PARP is a key indicator of apoptosis.[1]
-
Role of the ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway appears to have a dual role in the cellular response to BPIQ. While sustained ERK activation can promote proliferation, hyperactivation of ERK by BPIQ may sensitize cancer cells to apoptosis.[4]
Quantitative Data Summary
The following table summarizes the quantitative effects of BPIQ on H1299 non-small cell lung cancer cells.
| Parameter | Concentration | Result | Reference |
| Cell Proliferation (IC50) | Varies by cell line | Effective inhibition in H1299, A549, and H1437 cells | [1] |
| Apoptotic Cells | 5 µM | Significant increase in early and late apoptotic cells | [1] |
| 10 µM | Further significant increase in apoptotic cells | [1] | |
| Mitochondrial Membrane Potential (Δψm) | 1 µM | 17.69 ± 0.58 | [1] |
| 2 µM | 19.92 ± 0.13 | [1] | |
| 5 µM | 25.06 ± 2.16 | [1] | |
| 10 µM | 55.04 ± 1.09 | [1] | |
| Vehicle Control | 14.14 ± 0.22 | [1] | |
| Protein Expression | Dose-dependent | ↑ Bad, ↑ Bim, ↓ XIAP, ↓ Survivin | [1][3] |
Experimental Protocols
A summary of the key experimental methodologies used to elucidate the apoptotic pathway of BPIQ is provided below.
-
Cell Culture and Viability Assay: H1299, A549, and H1437 human non-small cell lung cancer cell lines were cultured in appropriate media. Cell viability following BPIQ treatment was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting.
-
Apoptosis Analysis by Flow Cytometry: Apoptosis was quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometric analysis. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic.[1]
-
Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP were measured using the fluorescent dye DiOC2(3). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1]
-
Western Blot Analysis: Protein levels of key apoptotic and cell cycle-related molecules (e.g., caspases, PARP, Bcl-2 family proteins, cyclins) were determined by Western blotting. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Visualizing the BPIQ-Induced Apoptotic Pathway
Caption: Mitochondrial apoptotic pathway induced by BPIQ.
This compound: An EGFR Tyrosine Kinase Inhibitor
In contrast to BPIQ, this compound is a linear imidazoloquinazoline that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] Information regarding its specific apoptotic pathway is limited in peer-reviewed literature; however, its primary mechanism of action provides insight into its potential anti-cancer effects.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting the tyrosine kinase activity of EGFR, this compound can block these pro-survival signals, ultimately leading to apoptosis.
The key features of this compound's mechanism are:
-
Target: Epidermal Growth Factor Receptor (EGFR).[5]
-
Mode of Action: Acts as a competitive inhibitor at the ATP binding site of the EGFR tyrosine kinase domain.[5]
-
Consequence: Inhibition of EGFR autophosphorylation and downstream signaling, which can lead to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following data for this compound is available from its supplier, MedChemExpress.
| Parameter | Value | Reference |
| Target | EGFR | [5] |
| IC50 | 8 pM | [5] |
| Molecular Formula | C15H11BrClN5 | [5] |
| CAS Number | 171179-37-6 | [5] |
Experimental Protocols
Detailed experimental protocols for the apoptotic effects of this compound are not available in the public domain. However, standard assays to confirm its mechanism would include:
-
Kinase Inhibition Assay: To determine the IC50 value against EGFR tyrosine kinase activity.
-
Cell-Based Phosphorylation Assays: Western blotting or ELISA to measure the inhibition of EGF-stimulated EGFR autophosphorylation and phosphorylation of downstream targets like Akt and ERK in cancer cell lines.
-
Apoptosis Assays: Annexin V/PI staining and flow cytometry to confirm the induction of apoptosis following treatment.
Visualizing the this compound Mechanism
Caption: Inhibition of the EGFR signaling pathway by this compound.
Comparative Summary
| Feature | BPIQ | This compound |
| Chemical Class | Indeno[1,2-c]quinoline | Imidazoloquinazoline |
| Primary Target | Mitochondrial apoptotic machinery | EGFR Tyrosine Kinase |
| Mechanism of Apoptosis | Intrinsic (Mitochondrial) Pathway: Disrupts MMP, modulates Bcl-2 family proteins, activates caspases-9 and -3.[1][3] | Extrinsic Pathway (Inferred): Inhibition of pro-survival signaling downstream of EGFR, leading to apoptosis.[5] |
| Key Molecular Events | Upregulation of Bad and Bim; downregulation of XIAP and survivin; cytochrome c release.[1][3] | Inhibition of EGFR autophosphorylation and downstream signaling.[5] |
| Data Availability | Well-characterized in peer-reviewed literature with quantitative data on apoptosis.[1][2][3][4][6] | Limited to supplier data; detailed apoptotic pathway studies are not publicly available.[5] |
Conclusion
BPIQ and this compound represent two distinct classes of anti-cancer agents that induce apoptosis through fundamentally different mechanisms. BPIQ is a well-documented inducer of the mitochondrial apoptotic pathway, with a mode of action that involves direct interference with core apoptotic regulators. In contrast, this compound is a highly potent EGFR inhibitor that triggers apoptosis by shutting down a critical pro-survival signaling pathway.
For researchers in drug development, this comparison underscores the diverse strategies available for inducing apoptosis in cancer cells. While BPIQ offers a direct route to mitochondrial-mediated cell death, this compound provides a targeted approach against cancers driven by aberrant EGFR signaling. Further investigation into the detailed downstream apoptotic signaling of this compound is warranted to fully understand its therapeutic potential and to enable more comprehensive comparative analyses.
References
- 1. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BPIQ-II Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling BPIQ-II hydrochloride, a potent EGFR inhibitor, adherence to strict disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside key safety and technical data.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed or in contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves and protective clothing, when handling this substance. Work should be conducted in a well-ventilated area. In case of skin contact, wash the area with plenty of water and seek medical attention if you feel unwell. If swallowed, rinse your mouth and immediately call a poison center or doctor. Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant. Under no circumstances should the product be allowed to enter drains.
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated, clearly labeled, and tightly closed waste container.
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound," and any relevant hazard symbols (e.g., toxic).
-
-
Storage:
-
Store the sealed waste container in a secure, designated area, away from incompatible materials. The storage area should be a well-ventilated and locked location, accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with all necessary documentation, including the Safety Data Sheet (SDS), to ensure they can handle the waste in accordance with all local, state, and federal regulations.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Key Technical Data
For ease of reference, the following table summarizes important quantitative data for this compound.
| Property | Value |
| IC50 (EGFR) | 8 pM |
| Solubility in DMSO | 30 mg/mL |
| Solubility in DMF | 10 mg/mL |
| Solubility in DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
| Melting Point/Range | 70 - 73 °C (158 - 163 °F) |
| Boiling Point | 273 °C (523 °F) |
This compound Mechanism of Action
BPIQ-II is a linear imidazoquinazoline that potently and selectively inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[1][2][3] Cellular studies indicate that BPIQ-II can enter cells and very selectively shut down EGF-stimulated signal transmission by binding competitively at the ATP site of EGFR.[2][3] The following diagram illustrates the EGFR signaling pathway, which is inhibited by BPIQ-II.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
Essential Safety and Operational Guide for Handling BPIQ-II Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like BPIQ-II hydrochloride is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risk and ensure a secure laboratory environment.
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Due to its toxicity if swallowed or in contact with skin, stringent safety measures are necessary.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to create a barrier between the user and the hazardous substance.[3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant. Double gloving (e.g., nitrile over nitrile) is recommended.[4] |
| Body Protection | Lab Coat/Gown | Disposable, long-sleeved gown that closes in the back.[5] Must not be worn outside the hazardous area. |
| Eye Protection | Goggles | Safety goggles are required to protect against potential splashes.[5] |
| Face Protection | Face Shield & Mask | A face shield in combination with a surgical mask should be worn to protect the face and mucous membranes.[4][5] |
| Respiratory Protection | Respirator | In situations where dust generation is unavoidable, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation.[3] |
| Foot Protection | Shoe Covers | Disposable, skid-resistant shoe covers must be worn over footwear.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
